3-Fluoropiperidine-4-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-fluoropiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2/c7-5-3-8-2-1-4(5)6(9)10/h4-5,8H,1-3H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBNMTMXCUHCPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Stereoisomers and Chirality of 3-Fluoropiperidine-4-carboxylic acid
Technical Guide for Medicinal Chemists and Process Scientists
Part 1: The Fluorine Effect in Saturated Heterocycles
In modern drug discovery, the piperidine ring is a ubiquitous pharmacophore.[1] However, unsubstituted piperidines often suffer from metabolic liability and high basicity (
3-Fluoropiperidine-4-carboxylic acid represents a high-value scaffold where the strategic introduction of a fluorine atom at the C3 position serves two critical functions:
-
Electronic Modulation: The strong electronegativity of fluorine pulls electron density from the adjacent amine, lowering the
of the piperidine nitrogen by 1–2 log units (typically to the 8.5–9.5 range). This improves oral bioavailability and reduces phospholipidosis risk. -
Conformational Locking: Through the gauche effect and dipole-dipole interactions, the fluorine atom restricts the conformational flexibility of the ring, potentially freezing the bioactive conformation required for receptor binding.
Part 2: Stereochemical Landscape
The molecule contains two chiral centers at C3 and C4 . This results in
Isomer Classification
-
(3R, 4S) and (3S, 4R): The cis pair. Substituents are on the same side of the ring plane.
-
(3R, 4R) and (3S, 4S): The trans pair. Substituents are on opposite sides.[1]
Visualizing the Stereochemical Relationships
The following diagram illustrates the relationship between the four isomers.
Part 3: Conformational Analysis & The Gauche Effect
Unlike simple cyclohexane derivatives where bulky groups prefer the equatorial position to avoid 1,3-diaxial strain, 3-fluoropiperidines exhibit complex behavior driven by stereoelectronic effects.
The Gauche Effect
In the cis-isomer, the fluorine atom often adopts an axial orientation. This counter-intuitive preference is driven by the gauche effect , which stabilizes the syn-clinal arrangement of the highly electronegative fluorine and the nitrogen lone pair (or N-C bonds).
-
Hyperconjugation: Interaction between the
bonding orbital and the antibonding orbital stabilizes the axial conformer. -
Dipole Minimization: In the protonated form (ammonium salt), the axial fluorine minimizes the dipole vector relative to the N-H bond.
NMR Diagnostics ( )
The coupling constant between the fluorine at C3 and the proton at C3 is diagnostic of conformation.
-
Equatorial Fluorine: Large
(anti-periplanar) and moderate . -
Axial Fluorine: Smaller vicinal proton couplings due to gauche geometry.
Table 1: Conformational Preferences
| Isomer | Preferred Conformation | Driving Force | Key NMR Signal ( |
| Cis (3R, 4S) | F-Axial / COOH-Equatorial | 1,3-diaxial avoidance (COOH) + Gauche effect | |
| Trans (3R, 4R) | F-Equatorial / COOH-Equatorial | Steric bulk (both groups equatorial) |
Part 4: Asymmetric Synthesis Protocol
While racemic mixtures can be separated via chiral HPLC, modern drug development demands scalable asymmetric synthesis. The Asymmetric Hydrogenation of Fluoro-enamides is the current "Gold Standard" for generating high enantiomeric excess (ee).
Workflow: Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol utilizes a Rhodium-CAAC (Cyclic Alkyl Amino Carbene) or Josiphos ligand system to hydrogenate a tetrahydropyridine precursor.
Detailed Protocol (Self-Validating)
Objective: Synthesis of (3R, 4S)-1-benzyl-3-fluoropiperidine-4-carboxylic acid methyl ester.
-
Precursor Preparation:
-
React methyl 3-fluoropyridine-4-carboxylate with benzyl bromide in acetone to form the pyridinium salt.
-
Reduce selectively with
in methanol at -78°C. -
Validation Point:
NMR should show a shift from aromatic F (approx -120 ppm) to vinylic F (approx -100 to -110 ppm).
-
-
Asymmetric Hydrogenation:
-
Catalyst Loading: Mix
(1 mol%) with (R,Sp)-Josiphos ligand (1.1 mol%) in degassed methanol under argon for 30 mins. -
Reaction: Transfer catalyst solution to the autoclave containing the fluoro-enamide substrate. Pressurize to 50 bar
. Stir at 25°C for 12 hours. -
Critical Control: Use strictly anhydrous methanol; moisture can deactivate the catalyst or hydrolyze the enamide.
-
-
Purification & Analysis:
-
Concentrate and pass through a short silica plug.
-
Chiral HPLC Method: Column: Chiralpak AD-H. Mobile Phase: Hexane/IPA (90:10). Flow: 1.0 mL/min.
-
Success Criteria: ee > 95%; dr > 20:1 (cis:trans).
-
Part 5: Applications in Drug Discovery[1][2]
Case Study: KSP Inhibitor (MK-0731)
Merck developed MK-0731, a Kinesin Spindle Protein inhibitor, utilizing the 3-fluoropiperidine scaffold.
-
Problem: The non-fluorinated piperidine analog was a potent P-gp substrate and had hERG liability due to high basicity (
). -
Solution: Introduction of the 3-fluoro group (cis-configuration).
-
Result: The
dropped to ~8.5. This maintained potency while reducing hERG affinity by >10-fold and improving the efflux ratio, leading to a successful clinical candidate.
Radiotracers (NMDA Receptors)
The
References
-
Koudih, R. et al. (2012).[2] Synthesis and in vitro characterization of trans- and cis-[18F]-4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]-3-fluoropiperidine-1-carboxylates as new potential PET radiotracer candidates.[2] European Journal of Medicinal Chemistry, 53, 408-415.[2] Link
-
Cox, C. D. et al. (2008).[1] Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the treatment of taxane-refractory cancer.[1] Journal of Medicinal Chemistry, 51(14), 4239-4252. Link
-
Philips, E. et al. (2019).[1] Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine.[1] The Journal of Organic Chemistry, 84(12), 8006–8018. Link
-
Glorius, F. et al. (2019).[1] The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.[1] Nature Chemistry, 11, 264–270.[1] Link
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Synthesis and in vitro characterization of trans- and cis-[(18)F]-4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]-3-fluoropiperidine-1-carboxylates as new potential PET radiotracer candidates for the NR2B subtype N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Fluoropiperidine-4-carboxylic acid CAS number and identification
The following technical guide details the chemical identity, physicochemical properties, synthesis, and application of 3-Fluoropiperidine-4-carboxylic acid . This document is structured for medicinal chemists and process scientists requiring actionable data for drug design and synthesis.
Executive Summary
3-Fluoropiperidine-4-carboxylic acid represents a critical scaffold in modern medicinal chemistry, serving as a conformationally restricted, metabolically stable bioisostere of isonipecotic acid (4-piperidinecarboxylic acid). The introduction of the fluorine atom at the C3 position exerts a profound stereoelectronic effect, modulating the basicity of the piperidine nitrogen (pKa depression) and locking the ring conformation via the gauche effect. These properties are utilized to optimize lipophilicity (LogD), membrane permeability, and selectivity in receptor binding (e.g., NMDA, GPCRs).
Chemical Identity & CAS Registry
Due to the presence of two chiral centers (C3 and C4), this molecule exists as four stereoisomers. In commercial and research contexts, it is most frequently encountered as its N-protected derivatives (e.g., N-Boc) to prevent polymerization and facilitate coupling reactions.
Master Registry Table
| Chemical Entity | Stereochemistry | CAS Number | Molecular Formula | MW ( g/mol ) |
| N-Boc-3-fluoro-4-piperidinecarboxylic acid | (3R,4S)-rel (cis-racemic) | 1303974-46-0 | C₁₁H₁₈FNO₄ | 247.26 |
| N-Boc-3-fluoro-4-piperidinecarboxylic acid | (3R,4R)-rel (trans-racemic) | 1903422-62-7 | C₁₁H₁₈FNO₄ | 247.26 |
| N-Boc-3-fluoro-4-piperidinecarboxylic acid | (3R,4S) (cis-chiral) | 1628475-90-0 | C₁₁H₁₈FNO₄ | 247.26 |
| N-Cbz-3-fluoro-4-piperidinecarboxylic acid | (3,4)-cis | 1303974-60-8 | C₁₄H₁₆FNO₄ | 279.29 |
| Free Acid (HCl Salt) | Unspecified/Racemic | Not widely listed† | C₆H₁₀FNO₂·HCl | 183.61 |
† Note: The free acid is hygroscopic and typically generated in situ by deprotection of the N-Boc precursor using 4M HCl in dioxane.
Physicochemical Profiling
The strategic value of this scaffold lies in the "Fluorine Effect."
pKa Modulation
The electronegative fluorine atom at C3 (β-position to the amine) withdraws electron density, significantly lowering the pKa of the piperidine nitrogen compared to the non-fluorinated parent.
-
Isonipecotic Acid (Parent): Amine pKa ≈ 10.8
-
3-Fluoropiperidine-4-carboxylic acid: Amine pKa ≈ 9.3 – 9.5 (Estimated)
-
Impact: At physiological pH (7.4), a larger fraction of the fluorinated molecule remains uncharged compared to the parent, potentially improving passive membrane permeability.
Conformational Landscape (The Gauche Effect)
Unlike non-fluorinated piperidines which predominantly adopt a chair conformation with bulky groups equatorial, the C3-fluorine introduces a C–F/N–H+ charge-dipole interaction and a σ(C–H) → σ(C–F) hyperconjugation*.
-
Protonated State: The fluorine atom often prefers the axial orientation to maximize the electrostatic interaction with the protonated nitrogen.
-
Implication: This "locks" the vector of the carboxylic acid, allowing for precise positioning of pharmacophores in the receptor binding pocket.
Figure 1: Stereoelectronic stabilization of the axial-fluorine conformer in protonated 3-fluoropiperidines.
Synthesis & Manufacturing Protocols
Method A: Hydrogenation of Pyridine Precursors (Industrial Route)
This method is preferred for large-scale synthesis as it avoids complex fluorination steps on saturated rings.
-
Starting Material: 3-Fluoropyridine-4-carboxylic acid (CAS 393-53-3).
-
Catalyst: Rhodium on Alumina (Rh/Al₂O₃) or PtO₂ (Adams' Catalyst).
-
Conditions: 50-60 psi H₂, Methanol/Water solvent, acidic media (HCl).
-
Mechanism: Heterogeneous catalytic hydrogenation reduces the pyridine ring.
-
Stereochemistry: Predominantly yields the cis-isomer due to syn-addition of hydrogen across the aromatic face.
Method B: Laboratory Deprotection (N-Boc Removal)
For research applications, the free acid is best prepared fresh from the stable N-Boc precursor.
Protocol:
-
Dissolution: Dissolve 1.0 eq of N-Boc-3-fluoro-4-piperidinecarboxylic acid in minimal 1,4-dioxane (0.5 M concentration).
-
Acidolysis: Add 5.0 eq of 4M HCl in dioxane dropwise at 0°C.
-
Reaction: Warm to room temperature and stir for 2 hours. Monitor by TLC (stain with ninhydrin; Boc-SM is UV inactive but stains, Product is very polar).
-
Isolation: Concentrate in vacuo to remove dioxane/HCl. Triturate the resulting gum with diethyl ether to precipitate the 3-fluoropiperidine-4-carboxylic acid hydrochloride salt as a white, hygroscopic solid.
-
Yield: Typically >95% quantitative conversion.
Analytical Identification (Self-Validating Systems)
To validate the identity and stereochemistry of the synthesized compound, use the following NMR diagnostic criteria. The coupling constants (
1H NMR Diagnostics (400 MHz, D₂O)
-
H3 (Geminal to Fluorine): This proton appears as a distinct multiplet (doublet of multiplets) shifted downfield (~4.8 - 5.1 ppm) due to the electronegative fluorine.
-
Diagnostic Coupling:
. This large geminal coupling confirms the presence of fluorine at C3.
-
-
H4 (Alpha to Carboxyl):
-
Cis-Isomer: H3 and H4 are gauche (if F is axial) or gauche (if F is equatorial). The
will be small (< 5 Hz). -
Trans-Isomer: H3 and H4 can be anti-periplanar (diaxial). Look for a large
.
-
19F NMR Diagnostics[2][3]
-
Chemical Shift:
(relative to CFCl₃). -
Coupling Pattern:
-
Expect a large doublet (coupling to H3) and smaller multiplets (coupling to H2a, H2b, H4).
-
Proton-Decoupled 19F NMR: Collapses to a singlet, confirming a single fluorine environment.
-
Mass Spectrometry (ESI+)
-
Molecular Ion:
(Free Base). -
Fragmentation: Loss of HCOOH (
) is common for carboxylic acids.
Applications in Drug Design[4][5][6]
-
Metabolic Blocking: Substitution of hydrogen with fluorine at the C3 position blocks oxidative metabolism (P450 hydroxylation) that typically occurs at the electron-rich positions of the piperidine ring.
-
Selectivity Filter: The 3-fluoro group can induce a specific ring pucker that fits into restricted binding pockets (e.g., NR2B subunit of NMDA receptors), excluding non-fluorinated analogs.
-
Bioisosterism: Used as a replacement for proline or nipecotic acid to alter the vector of the carboxylic acid pharmacophore.
Safety & Handling
-
Hazards: The free acid hydrochloride is an irritant (Skin Irrit. 2, Eye Irrit. 2A). The N-Boc derivatives are generally considered low-toxicity but should be handled as potential sensitizers.
-
Storage: Hygroscopic. Store the HCl salt in a desiccator at -20°C. The N-Boc forms are stable at 4°C.
-
Incompatibility: Avoid strong oxidizing agents.
References
-
Synthesis and Characterization of Fluorin
- Source: European Journal of Medicinal Chemistry
- Context: Synthesis of cis/trans-3-fluoropiperidine derivatives for PET radiotracer applic
-
Link:
-
Conform
- Source: Chemistry - A European Journal
- Context: Detailed NMR and X-ray analysis of the "fluorine gauche effect" and axial preference in piperidinium salts.
-
Link:
-
pKa Modul
-
Source: Journal of Medicinal Chemistry[1]
- Context: Analysis of basicity reduction in fluorinated piperidines and its effect on oral absorption.
-
Link:
-
-
Commercial Registry D
- Context: Verification of CAS numbers for N-Boc protected isomers.
-
Link:
Sources
A Technical Guide to the Physicochemical Characterization of 3-Fluoropiperidine-4-carboxylic acid: A Framework for Solubility and Stability Profiling
Abstract: 3-Fluoropiperidine-4-carboxylic acid stands as a valuable heterocyclic building block in contemporary drug discovery. The strategic incorporation of a fluorine atom onto the piperidine scaffold can significantly modulate key physicochemical and pharmacological properties, including basicity (pKa), lipophilicity, and metabolic stability.[1][2][3] A comprehensive understanding of its solubility and stability is therefore not merely a perfunctory step but a foundational pillar for successful drug development, influencing everything from bioassay reliability to formulation strategy and shelf-life. This guide provides a robust, scientifically-grounded framework for researchers to systematically determine the aqueous solubility and assess the intrinsic stability of 3-Fluoropiperidine-4-carboxylic acid. We detail validated experimental protocols, explain the causality behind methodological choices, and adhere to regulatory standards, ensuring the generation of reliable and submission-ready data.
Introduction: The Strategic Importance of Fluorinated Scaffolds
The piperidine ring is one of the most prevalent saturated N-heterocycles in pharmaceuticals.[1] Its conformational flexibility and basic nitrogen atom are key features for molecular recognition and interaction with biological targets. The introduction of fluorine, the most electronegative element, can profoundly alter the molecule's electronic properties.[3]
-
Modulation of Basicity: Fluorine's strong electron-withdrawing effect can lower the pKa of the nearby piperidine nitrogen, which can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile and for mitigating off-target effects such as hERG channel interactions.[1][3]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase a compound's half-life and bioavailability.[3]
-
Conformational Control: Strategic fluorination can influence the conformational preference of the piperidine ring, potentially locking it into a more bioactive conformation. Studies have shown that in protonated 3-fluoropiperidine salts, the fluorine atom strongly prefers an axial orientation.[2][4]
Given these advantages, a rigorous characterization of novel fluorinated building blocks like 3-Fluoropiperidine-4-carboxylic acid is paramount.
Physicochemical Properties: An Overview
A foundational understanding begins with the basic molecular characteristics.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀FNO₂ | [5] |
| Molecular Weight | 147.15 g/mol | [5] |
| Structure | 3-fluoro-4-piperidinecarboxylic acid | - |
| Predicted LogP | 0.0186 | [5] |
| Topological Polar Surface Area (TPSA) | 49.33 Ų | [5] |
The presence of both a basic amine and an acidic carboxylic acid group suggests that 3-Fluoropiperidine-4-carboxylic acid will exist as a zwitterion over a certain pH range, a critical factor governing its solubility.
A Rigorous Framework for Solubility Determination
Solubility is a critical determinant of a drug candidate's developability. Poor solubility can lead to erratic absorption, low bioavailability, and unreliable results in in-vitro assays.[6][7] We present two complementary, validated methods for solubility assessment.
Causality of Method Selection: Kinetic vs. Thermodynamic Solubility
It is essential to distinguish between kinetic and thermodynamic solubility.
-
Kinetic Solubility is typically measured early in drug discovery. It involves dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.[6][7] This method is high-throughput but may overestimate solubility as it can generate supersaturated solutions that have not yet precipitated. Its primary value is for rank-ordering compounds in large libraries.[7]
-
Thermodynamic Solubility represents the true equilibrium saturation point of a compound in a solvent. It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over an extended period (typically 24-48 hours).[8][9] This "shake-flask" method is lower-throughput but is considered the gold standard for obtaining definitive solubility data for lead optimization and pre-formulation studies.[8]
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility
This protocol is designed to establish the true equilibrium solubility of 3-Fluoropiperidine-4-carboxylic acid in various aqueous media.
Methodology:
-
Preparation: Add an excess amount of solid 3-Fluoropiperidine-4-carboxylic acid (e.g., 2-5 mg) to a series of glass vials. The excess solid is crucial to ensure saturation is reached.
-
Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 5.0 acetate buffer, pH 7.4 phosphate-buffered saline, pH 9.0 borate buffer). The use of multiple pH values is critical for a molecule with acidic and basic centers.
-
Equilibration: Seal the vials and place them on a rocking shaker or rotator at a controlled temperature (e.g., 25 °C or 37 °C). Allow the suspensions to equilibrate for at least 24-48 hours.
-
Equilibrium Confirmation (Self-Validation): To ensure equilibrium has been reached, collect samples at multiple time points (e.g., 24h and 48h). Consistent concentration values at these points confirm that the system is at equilibrium.[9]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflating the measured concentration. Use either:
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 g for 15 minutes).
-
Filtration: Filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF).
-
-
Quantification: Carefully take an aliquot of the clear supernatant or filtrate. Dilute it with an appropriate mobile phase and analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[10] A standard calibration curve must be prepared to ensure accurate quantification.[8]
Caption: Thermodynamic Solubility Determination Workflow.
Anticipated Solubility Profile
Given its zwitterionic nature, the solubility of 3-Fluoropiperidine-4-carboxylic acid is expected to be highly pH-dependent. Solubility will likely be at its minimum near the isoelectric point (pI) and increase significantly at pH values below the pKa of the carboxylic acid and above the pKa of the piperidine nitrogen, due to the formation of the more polar cationic and anionic species, respectively.
| Solvent System | Expected Solubility | Rationale |
| Aqueous Buffer (pH 2-4) | High | The piperidine nitrogen is protonated (R-NH₂⁺), forming a highly polar cation. |
| Aqueous Buffer (pH 5-7) | Low | The molecule exists primarily as a neutral zwitterion, which often has lower aqueous solubility. |
| Aqueous Buffer (pH 8-10) | High | The carboxylic acid is deprotonated (R-COO⁻), forming a highly polar anion. |
| Organic Co-solvents | Varies | Solvents like PEG-400 or DMSO can increase solubility by disrupting water's hydrogen-bonding network and interacting with the solute.[7] |
Intrinsic Stability and Forced Degradation Studies
Stability testing is a non-negotiable component of drug development, mandated by regulatory agencies to ensure a drug's safety, quality, and efficacy over its shelf life.[11] Forced degradation (or stress testing) is the process of intentionally subjecting a compound to harsh conditions to accelerate its decomposition.[12][13]
The Purpose and Regulatory Context of Stress Testing
The goals of forced degradation studies are multi-faceted and guided by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2).[11][14][15]
-
Identify Degradation Pathways: To understand how the molecule degrades under various stresses (e.g., hydrolysis, oxidation).[16]
-
Elucidate Degradant Structures: To identify the chemical structures of the major degradation products.
-
Develop Stability-Indicating Methods: To develop and validate an analytical method (typically HPLC) that can accurately measure the parent compound and separate it from all potential degradation products. This is a critical requirement.
-
Inform Formulation and Packaging: To guide the development of a stable formulation and determine if protective packaging (e.g., light-resistant, moisture-proof) is necessary.[17]
A target degradation of 5-20% is generally considered optimal, as it is sufficient to generate and detect primary degradants without leading to complex secondary degradation pathways that may not be relevant under normal storage conditions.[12]
Experimental Protocol: Forced Degradation Studies
A systematic approach involves subjecting the compound to hydrolytic, oxidative, thermal, and photolytic stress. A control sample, unexposed to stress, must be analyzed alongside all stressed samples.
Methodology:
-
Acid Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M HCl.
-
Heat at a controlled temperature (e.g., 60-80 °C) for a set period (e.g., 2, 8, 24 hours).
-
Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.[13]
-
-
Base Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M NaOH.
-
Maintain at room temperature or heat gently (e.g., 40-60 °C) for a set period.
-
Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.[13] The carboxylic acid and piperidine amide bond (if present in a derivative) are potential sites for hydrolysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Store at room temperature for a set period (e.g., 24 hours).
-
Dilute for analysis. The piperidine nitrogen is a potential site for oxidation.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat in a calibrated oven (e.g., 80 °C) for an extended period (e.g., 24-72 hours).
-
Also, expose a solution of the compound to similar thermal stress.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to a controlled light source as specified in ICH Q1B guidelines.[17][18][19][20]
-
The total exposure should be not less than 1.2 million lux hours for visible light and 200 watt hours/square meter for near-UV light.[20][21]
-
A dark control sample, wrapped in aluminum foil, must be stored under the same conditions to differentiate between thermal and photolytic degradation.
-
Caption: Forced Degradation and Stability Assessment Workflow.
Data Interpretation and Reporting
The results of the forced degradation studies should be summarized in a clear, tabular format.
| Stress Condition | Reagent/Condition | Duration | % Assay of Parent | % Degradation | No. of Degradants |
| Control | None | - | 100.0 | 0.0 | 0 |
| Acid Hydrolysis | 0.1 M HCl, 60 °C | 24h | 91.5 | 8.5 | 1 Major, 1 Minor |
| Base Hydrolysis | 0.1 M NaOH, 40 °C | 8h | 88.2 | 11.8 | 1 Major |
| Oxidation | 3% H₂O₂, RT | 24h | 95.1 | 4.9 | 1 Minor |
| Thermal (Solid) | 80 °C | 72h | 99.8 | 0.2 | 0 |
| Photolytic (Solution) | ICH Q1B | - | 93.4 | 6.6 | 2 Minor |
Conclusion
A thorough investigation of solubility and stability is a cornerstone of early-phase drug development. For a promising scaffold like 3-Fluoropiperidine-4-carboxylic acid, the application of the systematic, validated protocols detailed in this guide is essential. By employing the gold-standard shake-flask method for thermodynamic solubility and conducting comprehensive forced degradation studies according to ICH guidelines, researchers can generate the high-quality, reliable data needed to de-risk their programs, guide formulation development, and build a robust data package for regulatory submissions. This foundational knowledge ensures that the full potential of such strategically fluorinated molecules can be realized in the pursuit of new and improved therapeutics.
References
- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
- Scribd. Ich Guidelines For Stability Testing of New Drug Substance and Drug Products.
- Meagher, K. L., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem.
- SlideShare. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.
- ICH. (1996, November 6). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
- EMA. Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Industrial Chemicals. 3-Fluoropyridine-4-Carboxylic Acid.
- ResearchGate. (2025, August 6). ICH guideline for photostability testing: Aspects and directions for use.
- Q-Lab. Understanding ICH Photostability Testing.
- ICH. (2010, February 2). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.
- Millipore.
- ECA Academy. (2025, June 4). ICH: New Guideline for Stabilities.
- ResearchGate. (2025, October 17). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties | Request PDF.
- Sigma-Aldrich. 1-(Boc)-3-Fluoropiperidine-4-carboxylic acid.
- Scientific Update. (2019, November 19).
- Carreira, E. M., et al. (2020, May 12). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC.
- Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.
- NIH.
- PubChem. 3-Fluoropiperidin-4-ol hydrochloride.
- ChemScene. (3r,4r)-3-Fluoropiperidine-4-carboxylic acid.
- Enamine. Aqueous Solubility Assay.
- Sigma-Aldrich. (3R,4R)-1-(tert-Butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid.
- Fluorochem. 3-FLUOROPIPERIDINE-3-CARBOXYLIC ACID HCL (CAS 2639430-14-9).
- SynHet. (3,4)-Cis-1-(Benzyloxycarbonyl)-3-fluoropiperidine-4-carboxylic acid.
- ResearchGate. (2012, September).
- American Pharmaceutical Review. (2013, April 2).
- ChemRxiv. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents.
- SCIDAR.
- LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds.
- LinkedIn. (2023, April 23).
- SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
- Mol-Instincts. 1864003-07-5 Name: (3S,4R)-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid.
- NIH. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
- ResearchGate. Results of forced degradation studies | Download Scientific Diagram.
- Acta Scientific. (2021, July 26). Synthesis, Characterization and Antibacterial Evaluation of 3-Allyl 2,6-Bis (4-Fluorophenyl)Piperidine-4-One.
- Waters.
- Journal of Organic Chemistry. (2005, February 18). 3-Fluoropiperidines and N-methyl-3-fluoropiperidinium salts: the persistence of axial fluorine.
- Pharmaceutical Sciences. (2026, January 5).
- An-Najah Staff. (2020, March 3). Current Analytical Chemistry.
- PubMed.
- BLD Pharm. 1864003-07-5|(3S,4R)-1-(tert-Butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid.
- PubMed. (2012, July). Synthesis and in vitro characterization of trans- and cis-[(18)F]-4-methylbenzyl 4-[(pyrimidin-2-ylamino)
- Sigma-Aldrich. piperidine-4-carboxylic acid.
- PubMed.
- SpringerLink. (2010, December 12). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
- ResearchGate. Solubility of KF in four organic solvents and thermodynamic dissolution functions.
- MDPI. (2021, January 31). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution.
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Introduction to fluorinated heterocyclic compounds in medicinal chemistry
Executive Summary: The Fluorine Renaissance
In modern drug discovery, the incorporation of fluorine into heterocyclic scaffolds is no longer a niche tactic—it is a fundamental design requirement. Approximately 20-25% of all drugs currently on the market contain at least one fluorine atom, a statistic that rises to nearly 30% for blockbuster therapeutics.[1]
For the medicinal chemist, fluorine is not merely a halogen; it is a steric and electronic editor . It allows us to modulate pKa, block metabolic "soft spots," and alter lipophilicity without significantly changing the molecular footprint. This guide moves beyond basic textbook definitions to provide a practical, field-tested framework for integrating fluorinated heterocycles into your lead optimization campaigns.
The Physicochemical "Why": Mechanics of the C-F Bond
To apply fluorine effectively, one must understand the causality between the atom's properties and the drug's biological behavior. The C-F bond is the strongest single bond in organic chemistry, yet the fluorine atom's Van der Waals radius is deceptively similar to oxygen, allowing it to act as a bioisostere for hydroxyl groups or carbonyls while stripping away hydrogen bond donor capacity.
Table 1: Comparative Atomic and Bond Properties
Data summarized for quick reference during scaffold design.
| Property | Hydrogen (H) | Fluorine (F) | Oxygen (O) | Impact on Drug Design |
| Van der Waals Radius (Å) | 1.20 | 1.47 | 1.52 | F is a steric mimic for O and H; minimal steric perturbation. |
| Electronegativity (Pauling) | 2.1 | 3.98 | 3.44 | F induces strong dipoles, lowering pKa of adjacent amines. |
| C-X Bond Length (Å) | 1.09 | 1.35 | 1.43 | Short, strong bond resistant to enzymatic cleavage. |
| C-X Bond Energy (kcal/mol) | ~98-104 | ~116-130 | ~85-90 | Metabolic Armor: C-F resists CYP450 oxidation. |
The Dipole & pKa Modulation Effect
Fluorine’s extreme electronegativity exerts a powerful inductive effect (
-
Practical Consequence: Fluorinating a piperidine ring can drop the basic nitrogen's pKa by 1–3 log units. This reduces lysosomal trapping (which requires high basicity) and improves oral bioavailability by ensuring a significant fraction of the drug remains uncharged at intestinal pH.
Strategic Application: Bioisosterism & Metabolic Blocking
Metabolic Blocking
Cytochrome P450 enzymes typically attack electron-rich C-H bonds (metabolic "soft spots"). Replacing a labile C-H with C-F at the para-position of a phenyl ring or the C-3 position of a pyrrolidine effectively shuts down oxidative metabolism at that site.
Bioisosteric Swaps
-
C-F for C-OH: Mimics the dipole but removes the H-bond donor. Useful for improving membrane permeability (permeability is often limited by high PSA).
-
CF
for Isopropyl: The trifluoromethyl group ( ) is roughly the same size as an isopropyl group but is electronically inverted (electron-withdrawing vs. donating) and metabolically inert.
Visualization: The Fluorine Decision Logic
The following diagram outlines the logical flow for deciding when and where to introduce fluorine during Lead Optimization.
Figure 1: Decision matrix for fluorine integration during Structure-Activity Relationship (SAR) studies.
Synthetic Methodologies: Building vs. Late-Stage
Historically, chemists relied on fluorinated building blocks.[2] Today, Late-Stage Functionalization (LSF) is the gold standard. LSF allows you to synthesize a complex heterocyclic core first and then "decorate" it with fluorine at the end, enabling the rapid generation of analogs.
The Reagent Toolkit
-
Electrophilic Fluorination:
-
Nucleophilic Fluorination:
-
Reagent:DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Safer, thermally stable).
-
Use Case: Converting alcohols to alkyl fluorides; carbonyls to gem-difluorides.
-
-
Radical Trifluoromethylation (The "Minisci" Approach):
-
Reagent:Langlois Reagent (
) or Photoredox catalysts. -
Use Case: Direct C-H trifluoromethylation of electron-deficient heterocycles (pyridines, quinolines).
-
Detailed Protocol: Minisci C-H Trifluoromethylation
A robust, scalable method for functionalizing heteroaromatic bases without pre-functionalization.
Objective: To install a
Materials
-
Substrate: Heterocycle (e.g., Quinoline, 1.0 equiv).
-
Reagent: Sodium trifluoromethanesulfinate (Langlois Reagent, 3.0 equiv).
-
Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq., 3.0–5.0 equiv).
-
Solvent: DCM/Water biphasic mixture (1:1) or DMSO.[6]
-
Catalyst (Optional but recommended): Mn(OAc)
or Fe(II) salts (0.1 equiv) to accelerate radical generation.
Step-by-Step Workflow
-
Setup: In a sealable pressure tube (or round-bottom flask with reflux condenser), dissolve the heterocycle (1.0 mmol) in DCM (5 mL).
-
Addition: Add water (5 mL) followed by Sodium Trifluoromethanesulfinate (3.0 mmol).
-
Initiation: Cool to 0°C. Add TBHP dropwise. Caution: Exothermic.
-
Reaction: Seal the vessel and stir vigorously at room temperature for 12–24 hours. (For stubborn substrates, heat to 40–50°C).
-
Quench: Carefully add saturated aqueous NaHCO
to neutralize any generated acid (sulfinic acid byproducts). -
Extraction: Extract with DCM (3x). Wash combined organics with brine.
-
Purification: Dry over Na
SO , concentrate, and purify via silica gel chromatography. -
Validation:
F NMR is mandatory. Expect a singlet around -60 to -65 ppm (relative to CFCl ).
Mechanism Visualization (Minisci Pathway)
The following diagram illustrates the radical pathway, highlighting why electron-deficient heterocycles are the ideal substrates.
Figure 2: Mechanistic pathway of the Minisci reaction. The electrophilic[7] •CF3 radical preferentially attacks the most electron-deficient position of the heterocycle.
Case Study: Sitagliptin (Januvia)
Therapeutic Class: DPP-4 Inhibitor (Type 2 Diabetes). Structure: Triazolopyrazine core with a trifluorophenyl moiety.
The "Fluorine Effect" in Action:
-
Metabolic Stability: The 2,4,5-trifluorophenyl ring is virtually immune to oxidative metabolism. The C-F bonds protect the ring from hydroxylation.
-
Binding Affinity: The fluorine atoms create a specific electrostatic landscape that fits the hydrophobic S1 pocket of the DPP-4 enzyme.
-
Bioavailability: The fluorines reduce the lipophilicity compared to a trimethyl analog, balancing solubility and permeability.
Future Outlook: 18F-PET Imaging
The integration of fluorine chemistry is now bridging the gap between therapy and diagnostics (Theranostics). The isotope
-
Strategy: Develop a "cold" (
F) therapeutic lead. -
Translation: Swap
F for F in the final synthetic step (Late-Stage Fluorination) to create a companion diagnostic tracer to measure target occupancy in vivo.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
-
Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415.
-
Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.
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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 3-Fluoropiperidine-4-carboxylic Acid
Abstract
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery. The 3-fluoropiperidine-4-carboxylic acid scaffold, a conformationally restricted and fluorinated analog of γ-aminobutyric acid (GABA), represents a quintessential "privileged scaffold" that offers unique stereochemical and electronic properties. This guide provides an in-depth exploration of the discovery and historical development of synthetic routes toward this valuable building block. We will delve into the causal-driven evolution of synthetic strategies, from early concepts to state-of-the-art asymmetric methodologies, providing researchers and drug development professionals with a comprehensive understanding of the chemistry underpinning this critical molecular framework.
Introduction: The Strategic Value of Fluorinated Piperidines
The piperidine ring is one of the most ubiquitous saturated N-heterocycles found in pharmaceuticals and agrochemicals.[1][2] Its conformational flexibility and basic nitrogen atom are key features for molecular recognition and interaction with biological targets. The introduction of a fluorine atom, a bioisostere of hydrogen with unique electronic properties, can profoundly influence a molecule's pKa, metabolic stability, and binding affinity.[2] Specifically, placing a fluorine atom at the 3-position of a piperidine ring can modulate the basicity of the nitrogen, a critical factor in drug efficacy and safety. For instance, in the development of kinesin spindle protein (KSP) inhibitors, the axial orientation of a fluorine atom in the piperidine ring led to an increased pKa, which was crucial for improved efficacy and resulted in the clinical candidate MK-0731.[1][3] This highlights the nuanced yet powerful impact of strategic fluorination.
The 3-fluoropiperidine-4-carboxylic acid core combines the conformational constraint of the piperidine ring with the electronic influence of a fluorine atom vicinal to a carboxylic acid group, making it a highly sought-after building block for creating novel chemical entities with precisely tuned properties.
Historical Context and the "Discovery" of a Scaffold
The "discovery" of 3-fluoropiperidine-4-carboxylic acid is not marked by a singular, seminal publication but rather by a gradual emergence from the broader field of fluorinated heterocycle synthesis. Its value became apparent as medicinal chemists sought to fine-tune the properties of piperidine-containing drug candidates. The initial synthetic challenges were significant, primarily centered on the stereocontrolled introduction of the fluorine atom. Early methods for fluorination were often harsh and lacked selectivity.
The historical development can be understood as a progression from non-selective fluorination techniques to more sophisticated strategies that leverage modern catalytic and enzymatic methods. The timeline is intrinsically linked to the development of safer and more selective fluorinating reagents and the advent of powerful catalytic systems for asymmetric synthesis.
Evolution of Synthetic Strategies
The synthesis of 3-fluoropiperidine-4-carboxylic acid and its derivatives has evolved significantly, with modern approaches offering high levels of stereocontrol. The most logical and widely adopted retrosynthetic approach involves the dearomatization and hydrogenation of a suitably substituted fluoropyridine precursor.
The Pyridine Dearomatization-Hydrogenation Approach
A highly effective and modern strategy for accessing all-cis-(multi)fluorinated piperidines is the dearomatization-hydrogenation of fluoropyridine precursors.[3][4] This approach is particularly attractive due to the commercial availability of a wide range of substituted fluoropyridines.
The logical precursor for 3-fluoropiperidine-4-carboxylic acid is 3-fluoro-4-pyridinecarboxylic acid.[5][6] The synthesis of this starting material can be achieved through methods such as the nucleophilic aromatic substitution of a nitro group with a fluoride anion.[5]
Workflow for Pyridine Dearomatization-Hydrogenation:
Caption: Dearomatization-Hydrogenation Workflow.
This process, pioneered by researchers like Glorius, involves a one-pot rhodium-catalyzed dearomatization followed by hydrogenation, which typically yields the all-cis substituted piperidine with high diastereoselectivity.[3][4] The fluorine atom often preferentially adopts an axial orientation in the resulting piperidine ring.[1][7]
Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation
| Catalyst System | Key Features | Advantages | Disadvantages |
| Rhodium-based | Dearomatization-hydrogenation (DAH) process | High diastereoselectivity for cis-products, one-pot procedure.[3] | Can be sensitive to substrate functional groups. |
| Palladium-based | Heterogeneous hydrogenation (e.g., Pd(OH)₂/C) | Robust, tolerates air and moisture, chemoselective for pyridines over other arenes.[8][9] | May lead to hydrodefluorination as a side reaction.[9] |
| Ruthenium-based | Asymmetric hydrogenation of enamides | Enables enantioselective synthesis of specific stereoisomers.[10][11] | Requires multi-step preparation of the enamide precursor. |
Asymmetric Synthesis: The Merck Case Study for a syn-3-Fluoro-4-aminopiperidine
While not the exact target molecule, the synthesis of a syn-3-fluoro-4-aminopiperidine derivative by Merck for a CGRP receptor antagonist provides invaluable insights into the state-of-the-art for creating the 3-fluoro-4-substituted piperidine core with high stereocontrol.[1][10][11][12][13] Two primary asymmetric routes were developed.
This approach involves the hydrogenation of a fluorinated enamide, which is prepared from 3-fluoro-4-aminopyridine.
Experimental Protocol: Asymmetric Hydrogenation (Conceptual)
-
Enamide Formation:
-
Protect the amino group of 3-fluoro-4-aminopyridine (e.g., with a benzoyl group).
-
Activate the pyridine ring by forming a pyridinium salt (e.g., with a benzyl group).
-
Partial reduction with a hydride source (e.g., NaBH₄) yields the corresponding fluoro-enamide.[1]
-
-
Asymmetric Hydrogenation:
-
The enamide is subjected to hydrogenation using a chiral Ruthenium catalyst (e.g., a Ru-BIPHEP complex).
-
A fluoride scavenger, such as Ti(OiPr)₄, may be required to prevent catalyst poisoning from fluoride ions generated during side reactions.[11]
-
The reaction yields the protected syn-3-fluoro-4-aminopiperidine with high enantioselectivity.[10]
-
-
Deprotection:
-
Removal of the protecting groups affords the desired product.
-
Caption: Asymmetric Hydrogenation Workflow.
A more cost-effective and innovative approach developed by Merck involves the enzymatic transamination of a fluorinated ketone.[10][12]
Experimental Protocol: Dynamic Kinetic Asymmetric Transamination (Conceptual)
-
Fluoroketone Synthesis:
-
Enzymatic Transamination:
-
A transaminase enzyme, along with a cofactor like pyridoxal-5'-phosphate (PLP) and an amine source (e.g., isopropylamine), is used.
-
The reaction conditions (e.g., high pH) promote the epimerization of the ketone, allowing for a dynamic kinetic resolution where the desired syn-amino-fluoro product is formed with high diastereoselectivity and enantioselectivity.[2]
-
-
Deprotection:
-
Removal of the protecting group yields the final product.
-
The causality behind this choice lies in leveraging the power of biocatalysis to achieve high stereoselectivity in a single step, often under milder conditions than traditional chemical methods.
Summary and Future Outlook
The journey to synthesize 3-fluoropiperidine-4-carboxylic acid has been one of incremental innovation, moving from the general principles of organofluorine chemistry to highly specialized, stereoselective methodologies. While a singular "discovery" event is not evident, its importance as a building block is firmly established in the context of medicinal chemistry.
The dearomatization-hydrogenation of 3-fluoro-4-pyridinecarboxylic acid derivatives remains a robust and direct route. For applications requiring high enantiopurity, the principles demonstrated in the asymmetric synthesis of related amino-piperidines by Merck, particularly the dynamic kinetic asymmetric transamination, offer a powerful and scalable blueprint.
Future advancements in this field will likely focus on the development of even more efficient and selective catalytic systems, including novel biocatalysts and earth-abundant metal catalysts, to further streamline the synthesis of this and other valuable fluorinated scaffolds.
References
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019, November 19). Scientific Update. [Link]
-
Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. (2019, June 21). PubMed. [Link]
-
A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (2006, February 25). MDPI. [Link]
-
The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. (2019, January 21). PMC. [Link]
-
The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. ResearchGate. [Link]
-
Synthesis of a CGRP Receptor Antagonist via a Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. ResearchGate. [Link]
-
Electrophilic fluorination. Wikipedia. [Link]
- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (WO2001002357A2).
-
The synthesis of fluorinated piperidine derivatives: compounds 8 and 11. ResearchGate. [Link]
-
Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. (2019, May 24). ACS Publications. [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020, September 18). ACS Publications. [Link]
-
The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. (2019, January 21). PubMed. [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020, September 18). Semantic Scholar. [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC. [Link]
-
Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. PMC. [Link]
-
4-Pyridinecarboxylic acid, 3-[(2-fluoro-4-iodophenyl)amino]. Molbase. [Link]
- Process for the preparation of pyrimidinedione derivatives. (WO2007035629A2).
-
An Asymmetric Approach Towards 3-Spiropiperidines. White Rose Research Online. [Link]
-
3-Pyridinecarboxylic acid, 4-(trifluoromethyl)-. PubChem. [Link]
-
Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. (2023, August 22). MDPI. [Link]
-
Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. (2024, November 20). White Rose Research Online. [Link]
-
Asymmetric Synthesis of a New Helix-Forming β-Amino Acid. University of Wisconsin–Madison. [Link]
-
Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's. (2022, October 18). ACS Publications. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li. [Link]
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Methodological & Application
Application Note: Precision Synthesis of 3-Fluoropiperidine-4-Carboxylic Acid Derivatives
This Application Note and Protocol Guide details the synthesis of 3-fluoropiperidine-4-carboxylic acid derivatives , a high-value scaffold in medicinal chemistry used to modulate pKa, metabolic stability, and ligand conformation in drug candidates.
Introduction & Medicinal Chemistry Significance
The incorporation of fluorine into the piperidine ring is a strategic tool in drug discovery.[1] In the specific case of 3-fluoropiperidine-4-carboxylic acid , the vicinal relationship between the fluorine atom and the carboxylic acid (or the resulting amine in pharmacophores) introduces unique electronic and steric effects:
-
pKa Modulation: The electron-withdrawing fluorine atom lowers the pKa of the piperidine nitrogen (typically by 1–2 units), reducing lysosomotropic trapping and hERG channel inhibition liability.
-
Conformational Locking: The gauche effect (preference of the C–F and C–N bonds to be gauche) and dipole-dipole interactions can lock the piperidine ring into specific chair conformations, enhancing binding affinity.
-
Metabolic Stability: Fluorine blocks labile C–H sites from oxidative metabolism (P450).
Retrosynthetic Analysis & Strategy
We present two complementary synthetic routes. The choice depends on the required stereochemistry (cis vs. trans) and starting material availability.
-
Route A (De Novo): Hydrogenation of 3-fluoropyridine-4-carboxylates. This is the most direct route for accessing the cis-diastereomer.
-
Route B (Functionalization): Dehydroxyfluorination of 3-hydroxypiperidine-4-carboxylates. This allows for stereochemical inversion, providing access to the trans-diastereomer from cis-alcohols (and vice versa).
Detailed Experimental Protocols
Protocol A: Dearomatization-Hydrogenation (DAH)
Target: cis-3-Fluoropiperidine-4-carboxylic acid derivatives. Mechanism: Heterogeneous hydrogenation of the pyridine ring. The fluorine atom directs the hydrogen addition to the same face, typically favoring the all-cis isomer due to the "suprafacial" nature of hydrogenation on metal surfaces.
Step 1: Synthesis of Methyl 3-fluoropyridine-4-carboxylate
Note: While commercially available, this intermediate can be synthesized from the cheaper nitro-analog.
-
Reagents: Methyl 3-nitropyridine-4-carboxylate (1.0 equiv), Cesium Fluoride (CsF, 5.0 equiv), anhydrous DMSO (0.1 M).
-
Procedure:
-
Charge an oven-dried flask with methyl 3-nitropyridine-4-carboxylate and dry CsF under nitrogen.
-
Add anhydrous DMSO.
-
Heat the mixture to 120 °C for 90 minutes. Monitor by TLC or LCMS (conversion of nitro to fluoro is usually clean).
-
Workup: Cool to RT, dilute with water, and extract exhaustively with Ethyl Acetate (EtOAc). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]
-
Purification: Flash column chromatography (Hexanes/EtOAc) yields the product as an oil/low-melting solid.
-
Checkpoint: ¹⁹F NMR should show a singlet around -120 to -130 ppm (aromatic F).
-
Step 2: Catalytic Hydrogenation & Protection
-
Reagents: Methyl 3-fluoropyridine-4-carboxylate (1.0 equiv), 5% Rh/C or 10% Pd/C (10 wt% loading), Methanol (0.2 M), Conc. HCl (1.0 equiv), Boc₂O (1.1 equiv, optional for in-situ protection).
-
Procedure:
-
Dissolve the pyridine ester in Methanol containing 1 equiv of HCl (to protonate the nitrogen and prevent catalyst poisoning).
-
Add the catalyst (Rh/C is preferred for minimizing defluorination, though Pd/C can be used under mild conditions).
-
Hydrogenate in a Parr shaker or autoclave at 50 psi H₂ and 50 °C for 12–24 hours.
-
Optimization: If defluorination is observed, lower the temperature to RT and increase pressure to 100 psi.
-
Protection (One-pot): Once H₂ uptake ceases, vent the vessel. Add Boc₂O (1.1 equiv) and Et₃N (2.5 equiv) directly to the methanolic mixture. Stir for 4 hours at RT.
-
Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate. Dissolve residue in EtOAc, wash with 1M citric acid (to remove unreacted amine) and brine.
-
Yield: Typically 60–80% over two steps.
-
Stereochemistry: The major product is (cis)-1-Boc-3-fluoropiperidine-4-carboxylate .
-
Protocol B: Stereoselective Dehydroxyfluorination
Target: trans-3-Fluoropiperidine-4-carboxylic acid derivatives (via inversion of cis-alcohol). Mechanism: Nucleophilic fluorination using Deoxo-Fluor or DAST proceeds via an S_N2 mechanism with inversion of configuration.
Pre-requisite
Start with 1-Boc-3-hydroxypiperidine-4-carboxylic acid ethyl ester . The cis-alcohol (OH and CO₂Et on same side) will yield the trans-fluoride.
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask and purge with Argon.
-
Solvation: Dissolve cis-1-Boc-3-hydroxypiperidine-4-carboxylate (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.1 M). Cool to -78 °C .
-
Reagent Addition: Add Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride, 1.2 equiv) dropwise. Note: Deoxo-Fluor is thermally more stable than DAST but still requires cold addition.
-
Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to Room Temperature (RT) overnight.
-
Quenching (Critical Safety Step):
-
Cool the mixture back to 0 °C.
-
Quench by dropwise addition of saturated aqueous NaHCO₃. Caution: Vigorous CO₂ evolution occurs.
-
-
Extraction: Extract with DCM (3x). Dry combined organics over MgSO₄ (not Na₂SO₄, as MgSO₄ is better for removing trace fluorides).
-
Purification: Silica gel chromatography (0-30% EtOAc in Hexanes).
-
Result: (trans)-1-Boc-3-fluoropiperidine-4-carboxylate .
Stereochemical Characterization & Data Analysis
Correct assignment of the relative stereochemistry is critical.
| Feature | cis-Isomer (F and CO₂R syn) | trans-Isomer (F and CO₂R anti) |
| Coupling Constant (³J_H3-H4) | Typically smaller (2–5 Hz ) due to eq-ax or eq-eq relationship. | Typically larger (8–11 Hz ) if diaxial conformation is accessible. |
| ¹⁹F NMR Shift | ~ -180 to -200 ppm (broad multiplet) | ~ -180 to -200 ppm (distinct splitting pattern) |
| Physical State | Often oil or low-melting solid | Often crystalline solid |
Graphviz Workflow for Characterization:
Troubleshooting & Optimization
-
Defluorination during Hydrogenation: If significant HF elimination occurs (observed as ethyl piperidine-4-carboxylate byproduct), switch the catalyst to 5% Rh/Al₂O₃ or Rh/C and run at lower temperatures (RT). Avoid Pd/C at high temperatures.
-
Elimination during Fluorination: If the elimination product (enone) forms during the Deoxo-Fluor reaction, ensure the temperature is strictly controlled at -78 °C during addition. Use PBSF (Perfluorobutanesulfonyl fluoride) with TBAF as a milder alternative if elimination persists.
-
Regioselectivity: Ensure the starting material is the 4-carboxylate. 3-Oxo-4-carboxylate precursors can lead to 3-fluoro-4-oxo derivatives, which are different scaffolds.
References
-
Glorius, F. et al. (2019).[1] "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process." Nature Chemistry.[1] Link
- Kuduk, S. D. et al. (2006). "Synthesis and evaluation of 3-fluoropiperidine derivatives." Journal of Medicinal Chemistry. (Contextualizing the pKa effects).
-
Sutherland, A. et al. (2013). "Enantioselective synthesis of cis-3-fluoropiperidin-4-ol." Journal of Organic Chemistry. Link
-
Dilman, A. D. et al. (2006). "A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution." MDPI Molecules. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots." Journal of Medicinal Chemistry. Link
Sources
3-Fluoropiperidine-4-carboxylic Acid: Stereoelectronic Engineering in Drug Design
Topic: 3-Fluoropiperidine-4-carboxylic acid as a building block in drug discovery Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.
Executive Summary
In the "Escape from Flatland" era of modern drug discovery, 3-fluoropiperidine-4-carboxylic acid has emerged as a high-value saturation pharmacophore. Unlike its non-fluorinated parent, this building block offers a unique combination of pKa modulation (lowering basicity by ~1–2 log units), conformational biasing (via the stereoelectronic gauche effect and charge-dipole interactions), and metabolic blocking .
This application note provides a technical roadmap for utilizing this scaffold to optimize ADME properties, specifically reducing lysosomal trapping and hERG liability while maintaining target affinity.
The Fluorine Advantage: Mechanisms of Action
Basicity Modulation (The Effect)
The introduction of an electronegative fluorine atom at the C3 position exerts a strong inductive effect (
-
Why this matters: High basicity (
) in piperidines is often correlated with poor blood-brain barrier (BBB) penetration, high P-glycoprotein (P-gp) efflux, and phospholipidosis (lysosomal trapping). -
The Shift: 3-Fluorination typically lowers the
of the piperidine nitrogen from ~11.0 to ~9.2–9.8, bringing it into a physiological range that improves oral bioavailability.
Table 1: Comparative Physicochemical Properties
| Scaffold | Substituent | LogD (pH 7.4) | Metabolic Liability | |
| Piperidine | H | ~11.0 | -0.5 | High (C3 Oxidation) |
| 3-F-Piperidine | F (Equatorial) | ~9.6 | +0.2 | Low (Blocked) |
| 3-F-Piperidine | F (Axial) | ~9.2 | +0.1 | Low (Blocked) |
Conformational Locking (The Protonated Axial Preference)
Unlike the classic "fluorine gauche effect" seen in acyclic systems, 3-fluoropiperidine exhibits a unique behavior driven by solvation and charge-dipole interactions.
-
Neutral State: The fluorine prefers the equatorial position to avoid 1,3-diaxial steric strain.
-
Protonated State (Physiological): The equilibrium shifts. The axial fluorine orientation becomes stabilized by a favorable charge-dipole interaction between the
bond and the bond.[1] This "locks" the ring conformation, potentially reducing the entropic penalty of binding to a protein target.
Figure 1: Conformational inversion triggered by protonation. In drug design, the axial-F conformer is often the bioactive species.
Stereochemical Guide: Cis vs. Trans
The relative stereochemistry between the 3-fluoro and 4-carboxy groups defines the vector of the substituents.
-
Cis-Isomer ((3R,4S) or (3S,4R)): The Fluorine and Carboxylic acid are on the same side. In the chair form, one is axial and one is equatorial (e.g., F-axial/COOH-equatorial). This is often the preferred isomer for compact binding pockets.
-
Trans-Isomer ((3R,4R) or (3S,4S)): Both substituents can adopt a diequatorial orientation, creating a linear, extended vector.
Critical Note: Commercial building blocks are often sold as racemic cis or trans mixtures. Always verify the enantiomeric purity (ee%) if a specific enantiomer is required.
Experimental Protocols
Protocol A: Stereoselective Amide Coupling (Preventing Epimerization)
Challenge: The C4 position (alpha to the carbonyl) is chiral. While less acidic than a ketone alpha-proton, the stereocenter is susceptible to epimerization (racemization) under strongly basic conditions or high temperatures, especially given the inductive effect of the neighboring fluorine.
Reagents:
-
Acid: 1-Boc-3-fluoropiperidine-4-carboxylic acid (1.0 equiv)
-
Amine: Target amine (1.1 equiv)
-
Coupling Agent: HATU (1.1 equiv) or T3P (Propylphosphonic anhydride)
-
Base: DIPEA (Diisopropylethylamine) (2.5 equiv)
-
Solvent: DMF or EtOAc (anhydrous)
Step-by-Step Methodology:
-
Pre-Activation (Cold): Dissolve the carboxylic acid in anhydrous DMF (0.1 M concentration). Cool the solution to 0°C in an ice bath. Explanation: Low temperature minimizes the kinetic energy available for proton abstraction at the C4 position.
-
Base Addition: Add DIPEA dropwise. Stir for 5 minutes.
-
Activation: Add HATU in one portion. Stir at 0°C for 15–20 minutes.
-
Alternative: If the amine is sterically hindered, use T3P (50% in EtOAc) as the coupling agent. T3P is known for extremely low epimerization rates compared to uronium salts.
-
-
Coupling: Add the amine. Allow the reaction to warm to room temperature (20–25°C) slowly over 1 hour.
-
Monitoring: Monitor by LC-MS. Look for the "M+H" peak. Tip: If two peaks with the same mass appear close together, you may have epimerized the C4 center.
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO3, and brine. Dry over Na2SO4.[2]
Protocol B: Analytical Validation (19F-NMR)
Standard 1H-NMR can be cluttered by the piperidine ring protons. 19F-NMR is the gold standard for verifying stereochemical integrity.
-
Sample Prep: Dissolve ~5 mg of product in DMSO-d6.
-
Acquisition: Run a proton-decoupled 19F scan.
-
Interpretation:
-
Cis-isomer: Typically appears upfield (e.g., -180 to -190 ppm).
-
Trans-isomer: Distinct chemical shift (often separated by >5 ppm).
-
Integration: If you see a minor peak (~5–10%) near the major peak, it indicates epimerization occurred during the coupling step.
-
Workflow Visualization: Library Synthesis
Figure 2: Optimized synthetic workflow for incorporating the 3-fluoropiperidine scaffold into library arrays.
Case Study: KSP Inhibitor (MK-0731)
The development of MK-0731 by Merck serves as the definitive proof-of-concept for this scaffold.
-
Problem: The initial lead (a non-fluorinated piperidine) suffered from potent P-gp efflux, limiting oral bioavailability and CNS exposure.
-
Solution: Introduction of a fluorine atom at the 3-position (cis-configuration).[3]
-
Result:
-
pKa Reduction: Dropped from 10.5 to ~9.0.
-
Efflux Ratio: Significantly reduced P-gp recognition.
-
Potency: Maintained nanomolar affinity for Kinesin Spindle Protein (KSP).
-
Outcome: The molecule advanced to clinical trials as a potential oncology treatment.
-
This case validates that 3-fluoropiperidine is not just a "me-too" modification but a functional tool for rescuing poor pharmacokinetic profiles.
References
-
pKa Modulation and Conformational Analysis: Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. [Link]
-
MK-0731 Case Study (KSP Inhibitors): Cox, C. D., et al. (2008). Kinesin Spindle Protein (KSP) Inhibitors.[1] 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,3-dihydro-1H-imidazole-1-carboxamide (MK-0731) for the Treatment of Taxane-Refractory Cancer. Journal of Medicinal Chemistry, 51(14), 4239–4252. [Link]
-
Synthesis of Fluorinated Piperidines: Volochnyuk, D. M., et al. (2021).[4] Piperidines in Drug Discovery: Physical Properties and Synthesis. ChemMedChem, 16(2), 305–319. [Link]
-
Amide Coupling Protocols (T3P Utility): Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]
Sources
Application Notes and Protocols for the Stereoselective Synthesis of 3-Fluoropiperidine-4-carboxylic Acid
Introduction: The Significance of 3-Fluoropiperidine-4-carboxylic Acid in Modern Drug Discovery
The piperidine scaffold is a ubiquitous and privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it an ideal framework for drug design. The strategic introduction of fluorine into this scaffold can have a profound impact on a molecule's physicochemical and pharmacological properties. Fluorine substitution can modulate basicity (pKa), improve metabolic stability, enhance binding affinity, and influence conformation.[2][3] Specifically, the 3-fluoropiperidine-4-carboxylic acid motif is a valuable building block for creating novel therapeutics with improved potency and pharmacokinetic profiles. The modulation of the piperidine nitrogen's basicity by a vicinal fluorine atom can be critical for optimizing drug-target interactions and reducing off-target effects, such as hERG channel affinity.[2]
The challenge, however, lies in the precise stereocontrol during the synthesis of this highly functionalized building block. The relative and absolute stereochemistry of the fluorine and carboxylic acid substituents at the C3 and C4 positions, respectively, are critical for biological activity. This guide provides a comprehensive overview of modern, field-proven strategies for the stereoselective synthesis of 3-fluoropiperidine-4-carboxylic acid, intended for researchers, scientists, and drug development professionals.
Strategic Approaches to Stereocontrol
The stereoselective synthesis of 3-fluoropiperidine-4-carboxylic acid can be approached through several distinct strategies, each with its own advantages and considerations. The primary strategies discussed in this guide include:
-
Asymmetric Hydrogenation of Fluorinated Pyridine Precursors: A robust and scalable method that establishes the piperidine ring and its stereocenters in a single, highly controlled step.
-
Enzymatic Desymmetrization: A biocatalytic approach that offers exceptional enantioselectivity for creating chiral building blocks.
-
Chiral Auxiliary-Mediated Synthesis: A classical yet effective method for directing the stereochemical outcome of key bond-forming reactions.
The choice of strategy will depend on factors such as the desired stereoisomer, scalability, and the availability of starting materials and specialized equipment.
Strategy 1: Diastereoselective and Enantioselective Hydrogenation of Functionalized Fluoropyridines
The hydrogenation of readily available fluoropyridine precursors is a powerful and increasingly popular method for accessing fluorinated piperidines.[4][5] This approach offers high levels of diastereoselectivity, often favoring the cis isomer, and can be rendered enantioselective through the use of chiral catalysts or auxiliaries.
Causality Behind Experimental Choices:
The diastereoselectivity of the hydrogenation is often governed by the directing effect of substituents on the pyridine ring and the nature of the catalyst. Heterogeneous catalysts, such as palladium on carbon (Pd/C), are commonly employed for their robustness and ease of removal.[4] For enantioselectivity, a chiral auxiliary can be temporarily installed on the pyridine nitrogen, or a chiral homogeneous catalyst can be utilized.[5][6] The choice of protecting group on the nitrogen is also critical, as it can influence the reactivity and selectivity of the hydrogenation. The benzyloxycarbonyl (Cbz) group is often favored as it can be readily removed under mild conditions.[4]
Experimental Workflow: Hydrogenation Approach
Caption: Workflow for the synthesis of 3-fluoropiperidine-4-carboxylic acid via hydrogenation.
Protocol 1: Diastereoselective Hydrogenation of Ethyl 3-Fluoropyridine-4-carboxylate
This protocol outlines a general procedure for the diastereoselective synthesis of the cis-isomer of 3-fluoropiperidine-4-carboxylic acid.
Materials:
-
Ethyl 3-fluoropyridine-4-carboxylate
-
Palladium on carbon (10 wt. %)
-
Ethanol (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate
-
Hydrogen gas
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for hydrogenation
Procedure:
-
Preparation of the Substrate: Ethyl 3-fluoropyridine-4-carboxylate can be synthesized from commercially available 3-fluoropyridine-4-carbonitrile via Pinner reaction or acidic ethanolysis.
-
Hydrogenation:
-
To a solution of ethyl 3-fluoropyridine-4-carboxylate (1.0 eq) in anhydrous ethanol in a suitable hydrogenation vessel, add 10% Pd/C (5-10 mol%).
-
Purge the vessel with an inert gas (N2 or Ar) and then introduce hydrogen gas to the desired pressure (typically 50-100 psi).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
-
Work-up and Isolation:
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude ethyl cis-3-fluoropiperidine-4-carboxylate.
-
-
Hydrolysis:
-
Dissolve the crude ester in a mixture of ethanol and water.
-
Add an excess of a suitable base (e.g., LiOH or NaOH) and stir at room temperature until saponification is complete.
-
Acidify the reaction mixture to pH ~2-3 with concentrated HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford cis-3-fluoropiperidine-4-carboxylic acid hydrochloride.
-
Trustworthiness: This protocol is based on well-established hydrogenation methods for pyridine derivatives.[4][5] The diastereoselectivity is typically high for the cis product. The progress of the reaction should be monitored by appropriate analytical techniques to ensure complete conversion and to minimize side reactions such as hydrodefluorination.
| Parameter | Typical Value | Reference |
| Diastereomeric Ratio (cis:trans) | >95:5 | [4] |
| Yield (after hydrolysis) | 70-85% | General literature |
Strategy 2: Enzymatic Desymmetrization of a Prochiral Precursor
Biocatalysis offers an elegant and highly selective approach to chiral molecules. The desymmetrization of a prochiral starting material using an enzyme can provide access to enantiopure building blocks that can then be converted to the target molecule.
Causality Behind Experimental Choices:
Enzymes, such as lipases and esterases, can exhibit exquisite enantioselectivity in the hydrolysis of esters. By starting with a prochiral diester, one ester group can be selectively hydrolyzed to afford a chiral monoester. This strategy introduces the desired stereochemistry early in the synthetic sequence. The choice of enzyme, solvent, and reaction conditions are critical for achieving high enantiomeric excess (ee).
Experimental Workflow: Enzymatic Desymmetrization
Caption: Workflow for enzymatic desymmetrization followed by fluorination.
Protocol 2: Lipase-Catalyzed Desymmetrization of a Piperidine-3,4-dicarboxylate Precursor
This protocol describes a hypothetical route based on established principles of enzymatic desymmetrization.
Materials:
-
1-Boc-piperidine-3,4-dicarboxylic acid diethyl ester (prochiral)
-
Immobilized Lipase (e.g., Novozym® 435)
-
Phosphate buffer (pH 7.0)
-
tert-Butyl methyl ether (MTBE)
-
Sodium chloride
-
Magnesium sulfate
-
Electrophilic fluorinating agent (e.g., Selectfluor®)
Procedure:
-
Enzymatic Hydrolysis:
-
To a suspension of 1-Boc-piperidine-3,4-dicarboxylic acid diethyl ester (1.0 eq) in a mixture of phosphate buffer and MTBE, add the immobilized lipase (e.g., 50-100 mg per mmol of substrate).
-
Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by chiral HPLC. The reaction should be stopped at approximately 50% conversion to ensure high enantiomeric excess of both the remaining diester and the product mono-acid.
-
-
Work-up and Separation:
-
Filter off the immobilized enzyme (which can be washed and reused).
-
Separate the aqueous and organic layers.
-
Acidify the aqueous layer to pH ~2-3 with 1 M HCl and extract with ethyl acetate.
-
Dry the organic extract over anhydrous MgSO4, filter, and concentrate to yield the chiral mono-acid.
-
The unreacted diester can be recovered from the initial organic layer.
-
-
Stereoselective Fluorination:
-
The resulting chiral mono-acid can be converted to a suitable precursor for stereoselective fluorination. For instance, a Curtius rearrangement could yield a protected amino group at the 4-position, followed by conversion of the 3-position into an enolate for subsequent fluorination. The stereochemistry of the fluorination would be directed by the existing stereocenter.
-
-
Final Deprotection:
-
Removal of the Boc protecting group under acidic conditions (e.g., TFA in DCM) would yield the final product.
-
Trustworthiness: The success of this enzymatic approach is highly dependent on the choice of enzyme and the specific substrate.[7][8][9] Extensive screening of different lipases and reaction conditions is often necessary to achieve optimal results. Chiral HPLC is essential for monitoring the enantiomeric excess during the reaction.
| Parameter | Target Value | Reference |
| Enantiomeric Excess (ee) | >95% | [7] |
| Conversion | ~50% (for kinetic resolution) | [10] |
Strategy 3: Chiral Auxiliary-Mediated Asymmetric Synthesis
Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction.[11] After the desired stereocenter is created, the auxiliary is removed.
Causality Behind Experimental Choices:
The steric and electronic properties of the chiral auxiliary block one face of the molecule, forcing the incoming reagent to attack from the less hindered face.[11][12] For the synthesis of 3-fluoropiperidine-4-carboxylic acid, a chiral auxiliary could be attached to the nitrogen of a piperidone precursor. Subsequent enolate formation and fluorination would then proceed with high diastereoselectivity.
Experimental Workflow: Chiral Auxiliary Approach
Caption: Workflow for chiral auxiliary-mediated synthesis.
Protocol 3: Asymmetric Fluorination of an N-Acyl Piperidone with a Chiral Auxiliary
This protocol is a conceptual guide based on established principles of chiral auxiliary-directed synthesis.
Materials:
-
Chiral auxiliary (e.g., a derivative of (S)-proline or a commercially available Evans auxiliary)
-
4-Piperidone monohydrate hydrochloride
-
Coupling agents (e.g., DCC, EDC)
-
Strong base (e.g., LDA, LHMDS)
-
Electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide, NFSI)
-
Reagents for auxiliary cleavage (e.g., LiOH, H2O2)
Procedure:
-
Attachment of Chiral Auxiliary:
-
Couple the chiral auxiliary to the nitrogen of 4-piperidone using standard peptide coupling conditions.
-
-
Diastereoselective Fluorination:
-
Cool a solution of the N-acyl piperidone in an anhydrous aprotic solvent (e.g., THF) to -78 °C.
-
Slowly add a strong base such as LDA to form the corresponding enolate.
-
After stirring for a period to ensure complete enolate formation, add a solution of an electrophilic fluorinating agent (e.g., NFSI) in THF.
-
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry, and purify by chromatography.
-
-
Cleavage of the Chiral Auxiliary:
-
The chiral auxiliary can be cleaved under conditions specific to the auxiliary used. For an Evans-type auxiliary, this can often be achieved with lithium hydroxide and hydrogen peroxide.
-
-
Conversion to the Carboxylic Acid:
-
The resulting functionalized piperidine can then be converted to the target carboxylic acid through standard functional group manipulations.
-
Trustworthiness: The effectiveness of this method is highly dependent on the choice of chiral auxiliary and the reaction conditions for the fluorination step.[6][13] High diastereoselectivity is expected due to the directing effect of the auxiliary. The cleavage of the auxiliary must be performed under conditions that do not racemize the newly formed stereocenters.
| Parameter | Target Value | Reference |
| Diastereomeric Excess (de) | >98% | [13] |
| Yield (fluorination step) | 60-80% | General literature |
Conclusion and Future Outlook
The stereoselective synthesis of 3-fluoropiperidine-4-carboxylic acid is a challenging yet crucial task for the advancement of medicinal chemistry. The strategies outlined in this guide—asymmetric hydrogenation, enzymatic desymmetrization, and chiral auxiliary-mediated synthesis—represent robust and reliable methods for accessing this valuable building block in a stereocontrolled manner. The choice of the optimal synthetic route will be dictated by the specific requirements of the research program, including scalability, cost, and desired stereoisomer. As the demand for stereochemically complex and functionally dense building blocks continues to grow, the development of even more efficient and selective methods for the synthesis of fluorinated piperidines will remain an active and important area of research.
References
-
Duthion, B., Gomez Pardo, D., & Cossy, J. (2010). Enantioselective Synthesis of β-Fluoroamines from β-Amino Alcohols: Application to the Synthesis of LY503430. Organic Letters, 12(20), 4620–4623. [Link]
-
Shao, C., & Lectka, T. (2016). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. Journal of the American Chemical Society, 138(28), 8996–9002. [Link]
-
Duthion, B., Gomez Pardo, D., & Cossy, J. (2010). Enantioselective Synthesis of β-Fluoroamines from β-Amino Alcohols: Application to the Synthesis of LY503430. Organic Letters. [Link]
-
Duthion, B., Gomez Pardo, D., & Cossy, J. (2010). Enantioselective synthesis of β-fluoroamines from β-amino alcohols: application to the synthesis of LY503430. Organic Letters, 12(20), 4620–4623. [Link]
-
Scott, J. S., & Williams, J. M. (2002). A general, enantioselective synthesis of β- and γ-fluoroamines. Tetrahedron Letters, 43(49), 8829–8832. [Link]
-
Lückemeier, L., Nielson, M. K., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11097–11103. [Link]
-
Lückemeier, L., Nielson, M. K., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]
-
Rong, J., & Wulff, W. D. (2011). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. The Journal of organic chemistry, 76(11), 4567–4581. [Link]
-
Kunz, H., & Pfrengle, W. (1988). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Journal of Chemistry, 66(8), 1961-1969. [Link]
-
ScienceDaily. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. [Link]
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]
-
Kunz, H. (2007). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. ResearchGate. [Link]
-
Comins, D. L., & Dehghani, A. (1992). Chiral Oxazolopiperidone Lactams: Versatile Intermediates for the Enantioselective Synthesis of Piperidine-Containing Natural Products. The Journal of Organic Chemistry, 57(23), 6140–6142. [Link]
-
Glorius, F., et al. (2019). Preparation of all-cis-(multi)fluorinated piperidines by the dearomatization–hydrogenation process. Nature Chemistry, 11, 264–270. [Link]
-
Bräse, S., & O’Hagan, D. (2014). Advances in Catalytic Enantioselective Fluorination, Mono‑, Di‑, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Angewandte Chemie International Edition, 53(43), 11436-11453. [Link]
-
Pavlović, R. Z., et al. (2020). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. The Journal of Organic Chemistry, 85(21), 13656–13667. [Link]
-
Ni, Y., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105, 7437–7456. [Link]
-
Gotor, V., & Gotor-Fernández, V. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 21(1), 2. [Link]
-
Gotor, V., & Gotor-Fernández, V. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 21(1), 2. [Link]
-
Liu, G., et al. (2018). Property and asymmetric synthesis of β‐fluoropiperidines. Angewandte Chemie International Edition, 57(32), 10233-10237. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Scott, J. S., et al. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. The Journal of Organic Chemistry, 78(17), 8569–8577. [Link]
- Google Patents. (2000).
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Clayden, J., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8349–8364. [Link]
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Mohamed, M. M., et al. (2012). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Materials Research Bulletin, 47(9), 2480-2486. [Link]
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France, S. P., et al. (2020). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 142(37), 15911–15919. [Link]
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Bio, M. M., et al. (2024). Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. Organic Process Research & Development. [Link]
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Application Note: 3-Fluoropiperidine-4-carboxylic Acid in Neuroactive Compound Synthesis
Executive Summary
The incorporation of fluorine into saturated heterocycles is a transformative strategy in modern neuropharmacology. 3-Fluoropiperidine-4-carboxylic acid represents a critical scaffold where the fluorine atom serves not merely as a metabolic blocker, but as a stereoelectronic control element .
This guide details the utility of this scaffold in modulating basicity (pKa depression) and locking conformation via the gauche effect. We provide a validated protocol for the stereoselective synthesis of the cis-isomer—often the bioactive pharmacophore for GABAergic and serotonergic targets—and outline its application in optimizing blood-brain barrier (BBB) penetration and reducing hERG liability.
The Fluorine Effect in Neuropharmacology[1]
pKa Modulation and BBB Permeability
Unsubstituted piperidines are highly basic (
-
The Fluorine Shift: Introducing an electronegative fluorine at the C3 position exerts a strong inductive effect (
), typically lowering the of the piperidine nitrogen by 1.0 to 2.0 log units . -
Result: This increases the fraction of the neutral species at pH 7.4, significantly enhancing lipophilicity (
) and BBB permeability without sacrificing the amine's ability to engage in crucial salt-bridge interactions within the receptor binding pocket.
Conformational Locking (The Gauche Effect)
Unlike steric bulk which simply blocks space, fluorine introduces a stereoelectronic bias. In 3-fluoropiperidines, the C–F bond prefers to be gauche to the adjacent N–C bond (and specifically the amine lone pair or N-H bond depending on protonation state).
-
Mechanism: This preference is driven by
hyperconjugation and charge-dipole interactions ( ). -
Outcome: This "locks" the piperidine ring into a specific chair conformation, reducing the entropic penalty of binding to a rigid neuroreceptor (e.g., NMDA, GABA, or 5-HT receptors).
Visualizing the Mechanism
The following diagram illustrates the dual impact of fluorination on the piperidine scaffold.
Figure 1: Mechanistic impact of C3-fluorination on pharmacokinetics and pharmacodynamics.
Validated Protocol: Stereoselective Synthesis
Objective: Synthesis of cis-3-fluoro-4-piperidinecarboxylic acid hydrochloride. Rationale: Direct fluorination of piperidines is often non-selective. The most reliable route for the cis-isomer (preferred for many amino-acid transporters) is the catalytic hydrogenation of the corresponding pyridine precursor.
Materials
-
Precursor: 3-Fluoroisonicotinic acid (CAS: 393-52-2)
-
Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or Platinum Oxide (PtO₂, Adams' Catalyst)
-
Solvent: 1M Aqueous HCl or Acetic Acid
-
Equipment: High-pressure hydrogenation vessel (Parr reactor)
Experimental Workflow
| Step | Operation | Critical Parameter | Observation/QC |
| 1 | Dissolution | Dissolve 10.0 mmol 3-fluoroisonicotinic acid in 30 mL 1M HCl. | Ensure complete dissolution to prevent catalyst poisoning. |
| 2 | Catalyst Loading | Add 5 mol% Rh/Al₂O₃ under inert atmosphere (N₂). | Safety: Pyrophoric catalyst. Do not let dry catalyst touch solvent vapors in air. |
| 3 | Hydrogenation | Pressurize to 50-60 psi (3-4 bar) H₂. Heat to 50°C. Stir vigorously for 12-24h. | Monitor H₂ uptake. Pyridine reduction requires higher pressure/temp than alkenes. |
| 4 | Filtration | Filter through Celite® pad to remove catalyst. Rinse with water.[1] | Filtrate should be colorless. |
| 5 | Isolation | Concentrate filtrate in vacuo. | The product is a hydrochloride salt.[2][3] |
| 6 | Purification | Recrystallize from EtOH/Et₂O or use Ion Exchange (Dowex 50W) if free amino acid is required. | QC: ¹H-NMR should show coupling constants indicative of cis (axial-equatorial) geometry. |
Stereochemical Outcome
The hydrogenation of 3-substituted pyridines generally favors the cis isomer due to the catalyst surface approach (hydrogen adds from the face opposite the substituent, or the substituent governs adsorption).
-
Major Product: cis-3-fluoro-4-piperidinecarboxylic acid (racemic).
-
Resolution: If enantiopure material is needed, perform chiral HPLC on the N-Boc, O-Methyl ester derivative (Chiralpak AD-H column) or use enzymatic resolution with Amano Lipase PS.
Synthetic Pathway Diagram
Figure 2: Route for the stereoselective reduction of 3-fluoroisonicotinic acid.
Application Case Study: GABA Uptake Inhibitors
Context: Nipecotic acid and isonipecotic acid are classic inhibitors of GABA uptake (GAT-1 transporters). However, they are zwitterionic and too polar to cross the BBB effectively.
Application: Using the 3-fluoropiperidine-4-carboxylic acid scaffold creates a bioisostere of isonipecotic acid.
-
Metabolic Stability: The C3-F blocks hydroxylation at the susceptible C3 position.
-
Transporter Selectivity: The cis-configuration mimics the folded conformation of GABA required for transporter recognition.
-
Lipophilicity: The lower pKa allows a lipophilic prodrug strategy (e.g., esterification) to be more effective, as the amine is less likely to be protonated during ester hydrolysis in the brain.
Comparison Data:
| Compound | pKa (Amine) | LogP (calc) | Relative GAT-1 Affinity |
| Isonipecotic Acid | 10.6 | -2.4 | 1.0 (Ref) |
| 3-Fluoro-isonipecotic acid | 9.1 | -1.8 | 0.8 - 1.2 (Isomer dependent) |
| N-DPB-3-Fluoro-analog* | 7.8 | +2.1 | High Potency |
*N-DPB = N-(4,4-diphenyl-3-butenyl) derivative (lipophilic anchor).
References
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Glorius, F., et al. (2017). "Hydrogenation of fluoroarenes: Direct access to all-cis-(multi)fluorinated cycloalkanes."[2] Science, 357(6354), 908-912. Link
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O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319. Link
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Morgenthaler, M., et al. (2007). "Predicting and tuning physicochemical properties in lead optimization: Amine basicity." ChemMedChem, 2(8), 1100-1115. Link
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-
Scientific Update. (2019). "Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations." Scientific Update. Link
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Application of 3-Fluoropiperidine-4-carboxylic Acid in PET Imaging Ligands: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Fluorinated Piperidines in Molecular Imaging
Positron Emission Tomography (PET) is a powerful non-invasive molecular imaging technique that allows for the visualization and quantification of physiological processes in vivo.[1] The specificity and efficacy of PET imaging are critically dependent on the design of the radiotracer, a biologically active molecule labeled with a positron-emitting radionuclide. Among the various radionuclides used in PET, Fluorine-18 (¹⁸F) is highly favored due to its near-ideal half-life of 109.7 minutes, low positron energy affording high-resolution images, and the feasibility of its production in a cyclotron.[2][3]
The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and bioactive molecules due to its ability to interact with a wide range of biological targets.[4] The introduction of a fluorine atom onto the piperidine ring, specifically creating structures like 3-fluoropiperidine-4-carboxylic acid, offers several advantages for PET ligand development. Fluorine substitution can modulate the basicity (pKa) of the piperidine nitrogen, influencing its binding affinity and selectivity for target receptors.[4] This strategic fluorination can also impact the metabolic stability and pharmacokinetic properties of the resulting radiotracer, which are crucial for successful in vivo imaging.
This comprehensive guide delves into the application of 3-fluoropiperidine-4-carboxylic acid and its derivatives in the development of novel PET imaging ligands. We will explore the synthetic strategies, radiolabeling protocols, and the diverse applications of these compounds in targeting various biological systems, particularly in the context of neuroimaging and oncology.
The Strategic Advantage of the 3-Fluoropiperidine-4-carboxylic Acid Scaffold
The unique chemical properties of the 3-fluoropiperidine-4-carboxylic acid moiety make it a valuable building block for PET tracer development. The presence of the fluorine atom can significantly influence the molecule's interaction with its biological target. For instance, in the development of ligands for the kinesin spindle protein (KSP), the axial orientation of the fluorine atom in a fluoropiperidine ring was found to increase the basicity of the piperidine nitrogen, leading to enhanced efficacy.[4] This modulation of electronic properties is a key strategy in optimizing ligand-receptor interactions.
Furthermore, the carboxylic acid group provides a versatile handle for chemical modification, allowing for the attachment of various targeting vectors or pharmacophores. This enables the design of a diverse library of PET ligands with specificity for different biological targets.
Key Physicochemical Properties for PET Ligand Design
When designing PET radiopharmaceuticals for brain imaging, several key factors must be considered to ensure successful translation from the bench to the clinic. These include:
| Property | Desired Range/Characteristic | Rationale |
| Binding Affinity (Ki) | 0.01 - 1 nM | Ensures strong and specific binding to the target receptor.[5] |
| Binding Selectivity | High | Minimizes off-target binding and improves signal-to-noise ratio.[5] |
| Lipophilicity (LogP) | 1.5 - 4 | Facilitates blood-brain barrier penetration for neuroimaging applications.[5] |
| Specific Activity | High | Reduces the mass of the injected compound, minimizing potential pharmacological effects.[5] |
| In Vivo Stability | High | Prevents defluorination or metabolic breakdown that could lead to non-specific signal.[6] |
The 3-fluoropiperidine-4-carboxylic acid scaffold can be strategically modified to fine-tune these properties and develop PET tracers with optimal imaging characteristics.
Synthesis and Radiolabeling Protocols
The successful application of 3-fluoropiperidine-4-carboxylic acid derivatives in PET imaging hinges on efficient and reproducible synthetic and radiolabeling methods.
General Synthesis of 3-Fluoropiperidine-4-carboxylic Acid Precursors
The synthesis of the non-radioactive precursors is a critical first step. While various synthetic routes exist, a common approach involves the stereoselective fluorination of a suitable piperidine precursor. Asymmetric hydrogenation of a fluoroenamide or enzymatic dynamic asymmetric transamination of a fluoroketone are two methods that have been explored to achieve the desired stereochemistry of the fluorine and carboxylic acid groups.[4]
Radiolabeling with Fluorine-18
The introduction of the positron-emitting ¹⁸F isotope is the final and most crucial step in the preparation of the PET radiotracer. Nucleophilic substitution is the most common method for ¹⁸F-labeling.[7]
Standard ¹⁸F-Labeling Workflow
The following diagram illustrates a typical workflow for the radiosynthesis of an ¹⁸F-labeled PET tracer derived from a 3-fluoropiperidine-4-carboxylic acid precursor.
Caption: General workflow for the radiosynthesis of ¹⁸F-labeled PET tracers.
Detailed Protocol for Nucleophilic ¹⁸F-Fluorination
Disclaimer: This is a generalized protocol and must be adapted and optimized for specific precursors and automated synthesis modules. All work with radioactive materials must be conducted in a certified radiochemistry facility with appropriate shielding and safety precautions.
Materials and Reagents:
-
Precursor molecule with a suitable leaving group (e.g., tosylate, mesylate, or nitro group).
-
[¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron).
-
Kryptofix 2.2.2 (K2.2.2).
-
Potassium carbonate (K₂CO₃).
-
Anhydrous acetonitrile or dimethyl sulfoxide (DMSO).
-
High-performance liquid chromatography (HPLC) system with a semi-preparative column and a radiation detector.
-
Sterile filters (0.22 µm).
-
Sterile, pyrogen-free saline.
Procedure:
-
[¹⁸F]Fluoride Trapping and Drying:
-
The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through an anion exchange cartridge to trap the [¹⁸F]F⁻.
-
The trapped [¹⁸F]F⁻ is eluted with a solution of K2.2.2 and K₂CO₃ in acetonitrile/water.
-
The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at an elevated temperature (e.g., 90-110 °C) to obtain the anhydrous [¹⁸F]F⁻/K2.2.2/K₂CO₃ complex.[7][8]
-
-
Radiolabeling Reaction:
-
The dried precursor, dissolved in a suitable anhydrous solvent (e.g., acetonitrile or DMSO), is added to the reaction vessel containing the activated [¹⁸F]fluoride.
-
The reaction mixture is heated at a specific temperature (typically between 80-160 °C) for a defined period (e.g., 10-20 minutes).[6][9] The optimal temperature and time will depend on the reactivity of the precursor.
-
-
Purification:
-
The crude reaction mixture is diluted with the mobile phase and injected onto a semi-preparative HPLC column.
-
The fraction containing the desired ¹⁸F-labeled product is collected.
-
-
Formulation:
-
The collected HPLC fraction is typically diluted with water and passed through a C18 Sep-Pak cartridge to trap the product and remove the organic solvent.
-
The product is then eluted from the cartridge with ethanol and subsequently diluted with sterile saline for injection.
-
The final solution is passed through a sterile 0.22 µm filter into a sterile vial.
-
-
Quality Control:
-
The radiochemical purity of the final product is determined by analytical HPLC.
-
The specific activity is calculated based on the amount of radioactivity and the mass of the compound.
-
Other quality control tests, such as pH, sterility, and endotoxin levels, are performed according to pharmacopeial standards.
-
Applications in PET Imaging
Derivatives of 3-fluoropiperidine-4-carboxylic acid have been investigated for a range of PET imaging applications, particularly in neuroimaging and oncology.
Neuroimaging Applications
The central nervous system (CNS) is a primary focus for PET imaging due to the high prevalence of neurological and psychiatric disorders.[10][11][12][13] PET tracers based on the 3-fluoropiperidine scaffold have shown promise for imaging various CNS targets.
Sigma (σ) Receptors
Sigma receptors, particularly the σ₁ subtype, are involved in a variety of neurological processes and are implicated in conditions such as Alzheimer's disease, psychosis, and depression.[14] Several PET ligands incorporating a fluorinated piperidine moiety have been developed to image σ₁ receptors. For example, spirocyclic piperidine derivatives have been synthesized and labeled with ¹⁸F, demonstrating high affinity and selectivity for σ₁ receptors.[6][14][15] Biodistribution studies in animal models have shown high brain uptake and specific binding in regions known to have a high density of σ₁ receptors.[6]
NMDA Receptors
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[16] Dysregulation of NMDA receptor function is associated with several neurological disorders. Diastereoisomeric cis- and trans-3-fluoropiperidine-4-carboxylic acid derivatives have been synthesized and radiolabeled with ¹⁸F as potential PET tracers for the NR2B subunit of the NMDA receptor.[17] In vitro autoradiography studies on rat brain sections have demonstrated high specific binding in NR2B-rich regions, indicating their potential for imaging this specific receptor subtype.[17]
Oncology and Other Applications
Beyond neuroimaging, fluoropiperidine-based PET tracers are being explored for applications in oncology and other disease areas.
Colony-Stimulating Factor 1 Receptor (CSF1R)
The colony-stimulating factor 1 receptor (CSF1R) is an emerging target for imaging neuroinflammation, which plays a significant role in neurodegenerative diseases and some cancers.[18] An ¹⁸F-labeled ligand incorporating a piperidine moiety has been developed for PET imaging of CSF1R.[18][19] Studies in a mouse model of neuroinflammation showed increased uptake of the radiotracer in the inflamed brain, which could be blocked by a known CSF1R inhibitor, demonstrating the specificity of the tracer.[18]
Data Analysis and Interpretation
The quantitative nature of PET imaging allows for the detailed analysis of radiotracer uptake and binding.
Key Quantitative Parameters in PET Imaging
| Parameter | Description |
| Standardized Uptake Value (SUV) | A semi-quantitative measure of radiotracer uptake in a region of interest, normalized to the injected dose and body weight. |
| Distribution Volume (Vₜ) | A measure of the total radiotracer concentration in a tissue relative to the plasma concentration at equilibrium, reflecting the density of available binding sites. |
| Binding Potential (BP) | A measure of the specific binding of a radiotracer to its target, often calculated as the ratio of specifically bound to non-displaceable radiotracer. |
The interpretation of these parameters provides valuable insights into the in vivo distribution and density of the target receptor or enzyme, which can be used for disease diagnosis, monitoring treatment response, and facilitating drug development.[11]
Future Perspectives
The application of 3-fluoropiperidine-4-carboxylic acid and its derivatives in PET imaging is a rapidly evolving field. Future research will likely focus on:
-
Development of novel synthetic methodologies: More efficient and stereoselective methods for synthesizing fluorinated piperidine precursors will accelerate the discovery of new PET ligands.
-
Exploration of new biological targets: The versatility of the 3-fluoropiperidine-4-carboxylic acid scaffold will be leveraged to design tracers for a wider range of biological targets implicated in various diseases.
-
Clinical translation: Promising preclinical candidates will be advanced to clinical trials to validate their utility in human subjects for early diagnosis, patient stratification, and monitoring therapeutic efficacy.
The continued development of innovative PET tracers based on the 3-fluoropiperidine-4-carboxylic acid scaffold holds immense promise for advancing our understanding of disease biology and improving patient care.
References
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A Novel 18F-Labeling Method for the Synthesis of [18F]-Piperidine-Containing Ligands as Potential PET Radiotracers for σ Receptors | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Room Temperature Al18 F Labeling of 2-Aminomethylpiperidine-Based Chelators for PET Imaging. (2020, February 5). PubMed. Retrieved from [Link]
-
Synthesis and in vitro characterization of trans- and cis-[(18)F]-4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]-3-fluoropiperidine-1-carboxylates as new potential PET radiotracer candidates for the NR2B subtype N-methyl-D-aspartate receptor. (2012, July 15). PubMed. Retrieved from [Link]
-
Synthesis and evaluation of a 18F-labeled spirocyclic piperidine derivative as promising σ1 receptor imaging agent. (2014, October 1). PubMed. Retrieved from [Link]
-
Synthesis and evaluation of a 18F-labeled spirocyclic piperidine derivative as a promising σ1 receptor imaging agent | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. (2022, February 23). PubMed. Retrieved from [Link]
-
Synthesis of PET Radiopharmaceuticals. (2016, September 9). Radiology Key. Retrieved from [Link]
-
Radiosynthesis and Evaluation of A Fluorine-18 Radiotracer [18F]FS1P1 for Imaging Sphingosine-1-Phosphate Receptor 1. (n.d.). PMC. Retrieved from [Link]
-
About the radiosynthesis and preclinical evaluation of innovative PET-tracers labelled with fluorine-18 and carbon-11 for neuroi. (n.d.). MedUni Wien. Retrieved from [Link]
-
Radiosynthesis of [18F]brequinar for in vivo PET imaging of hDHODH for potential studies of acute myeloid leukemia and cancers. (n.d.). RSC Publishing. Retrieved from [Link]
-
[ 18 F]Fluspidine—A PET Tracer for Imaging of σ 1 Receptors in the Central Nervous System. (n.d.). Retrieved from [Link]
-
Synthesis and Evaluation of a 18 F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. (2022, February 23). MDPI. Retrieved from [Link]
-
Classic PET imaging ligands. (n.d.). Radioactive Drug Discovery (Steven Liang Lab). Retrieved from [Link]
-
A Fast-Binding, Functionally Reversible, COX-2 Radiotracer for CNS PET Imaging. (n.d.). Broad Institute. Retrieved from [Link]
-
[18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine. (2006, November 1). NCBI. Retrieved from [Link]
-
[18F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine. (2006, November 18). NCBI. Retrieved from [Link]
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N-(N-benzylpiperidin-4-yl)-2-[{sup 18}F]fluorobenzamide: A potential ligand for PET imaging of {sigma} receptors (Journal Article) | ETDEWEB. (1997, October 1). Retrieved from [Link]
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Design of PET Radiopharmaceuticals for Brain Imaging. (2019, February 8). Retrieved from [Link]
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PET and SPECT Tracer Development via Copper-Mediated Radiohalogenation of Divergent and Stable Aryl Boronic Esters. (2025, June 12). Preprints.org. Retrieved from [Link]
-
Advances in CNS imaging agents: Focus on PET and SPECT tracers in experimental and clinical use. (2015, April 1). Johns Hopkins University. Retrieved from [Link]
-
Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. (2023, April 22). MDPI. Retrieved from [Link]
-
Fluorine-18-Labeled Antibody Ligands for PET Imaging of Amyloid-β in Brain. (n.d.). PMC. Retrieved from [Link]
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Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019, November 19). Scientific Update. Retrieved from [Link]
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The application of neuroimaging techniques to drug development. (n.d.). PubMed. Retrieved from [Link]
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Functional neuroimaging: a brief overview and feasibility for use in chiropractic research. (n.d.). Retrieved from [Link]
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Neuroimaging—Shaping the Future of Brain Research and Clinical Applications. (2025, November 12). MDPI. Retrieved from [Link]
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Transdiagnostic Neuroimaging of Depressive and Psychotic Disorders: Applications and Methods. (n.d.). PMC. Retrieved from [Link]
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Application Notes and Protocols for the N-Alkylation of 3-Fluoropiperidine-4-carboxylic Acid
Introduction: The Strategic Importance of N-Substituted 3-Fluoropiperidine-4-carboxylic Acids
The 3-fluoropiperidine-4-carboxylic acid scaffold is a privileged motif in modern medicinal chemistry. The piperidine ring is a common feature in pharmaceuticals, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] The introduction of a fluorine atom at the 3-position can significantly modulate the pKa of the piperidine nitrogen, influence conformation, and enhance binding affinity to biological targets through specific fluorine-protein interactions.
The N-alkylation of this core structure is a critical step in drug discovery, as the N-substituent provides a key vector for interacting with biological targets and fine-tuning the molecule's overall property profile.[1][3] However, the simultaneous presence of a secondary amine (a nucleophile) and a carboxylic acid (an acid and potential nucleophile) presents a significant challenge in chemoselectivity. This guide provides detailed protocols for three robust methods for the N-alkylation of 3-fluoropiperidine-4-carboxylic acid, explaining the rationale behind each approach to ensure reproducible and high-yielding results.
Core Challenge: Achieving Chemoselective N-Alkylation
The primary obstacle in the alkylation of 3-fluoropiperidine-4-carboxylic acid is the competition between N-alkylation at the piperidine nitrogen and O-alkylation at the carboxylate oxygen. A successful strategy must selectively target the more nucleophilic nitrogen atom while leaving the carboxylic acid untouched or by using an orthogonal protection/deprotection strategy.
Caption: Overview of N-alkylation strategies.
Protocol 1: Direct N-Alkylation via Alkyl Halides (with Carboxylic Acid Protection)
Direct alkylation with electrophiles like alkyl halides is a fundamental method for forming C-N bonds.[1] To circumvent the issue of O-alkylation, a two-step sequence involving the protection of the carboxylic acid as an ester is the most reliable approach. The ester can be hydrolyzed in a final step if the free acid is the target compound.
Causality and Rationale:
-
Esterification: Converting the carboxylic acid to a methyl or ethyl ester masks its nucleophilicity and acidity, preventing it from interfering with the subsequent N-alkylation step. Fischer esterification (acid-catalyzed reaction with an alcohol) is a standard and cost-effective method.
-
Base Selection: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), is crucial.[1][4] The base neutralizes the acid (H-X) generated during the reaction, driving the equilibrium towards the product without competing with the piperidine nitrogen as a nucleophile.
-
Solvent Choice: Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are ideal as they effectively dissolve the starting materials and facilitate the Sₙ2 reaction.[4]
Caption: Workflow for Direct N-Alkylation with Protection.
Experimental Protocol
Part A: Esterification (Methyl Ester Formation)
-
Setup: To a round-bottom flask, add 3-fluoropiperidine-4-carboxylic acid (1.0 eq). Suspend it in anhydrous methanol (10-20 mL per gram of starting material).
-
Acid Addition: Cool the mixture in an ice bath (0 °C). Slowly add concentrated sulfuric acid (H₂SO₄, 0.1 eq) or thionyl chloride (SOCl₂, 1.2 eq) dropwise.
-
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65 °C). Monitor the reaction for completion (typically 4-16 hours) by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and carefully neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~8.
-
Extraction: Extract the aqueous phase with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude methyl 3-fluoropiperidine-4-carboxylate is often pure enough for the next step.
Part B: N-Alkylation
-
Setup: Dissolve the methyl 3-fluoropiperidine-4-carboxylate (1.0 eq) in anhydrous DMF or acetonitrile.
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) or DIPEA (2.0 eq).[1]
-
Reagent Addition: Add the alkyl halide (R-X, e.g., benzyl bromide or ethyl iodide, 1.1-1.2 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or heat gently (50-70 °C) to accelerate the reaction. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: If using K₂CO₃, filter off the solid. Dilute the reaction mixture with water.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel.
Protocol 2: Reductive Amination
Reductive amination is arguably the most versatile and widely used method for N-alkylation.[1][5] It involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is immediately reduced in situ to the corresponding tertiary amine. This one-pot method is highly efficient and chemoselective.
Causality and Rationale:
-
Iminium Ion Formation: The piperidine nitrogen attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form a transient iminium ion.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[3][5] It is a mild and selective reducing agent that readily reduces the electrophilic iminium ion but is slow to reduce the starting aldehyde or ketone, thus preventing competitive reduction of the carbonyl compound.[5] Other reagents like sodium cyanoborohydride (NaBH₃CN) can also be used.
-
Solvent and Conditions: The reaction is typically performed in chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature, which are compatible with the reducing agent and effectively solubilize the reactants.
Caption: Workflow for Reductive Amination.
Experimental Protocol
-
Setup: In a round-bottom flask, suspend 3-fluoropiperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Carbonyl Addition: Add the corresponding aldehyde or ketone (1.1 eq). Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15-20 minutes. The reaction may be mildly exothermic.[3]
-
Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction's progress by LC-MS.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or by recrystallization/precipitation, depending on its physical properties.
Protocol 3: Green N-Alkylation with Alcohols via Hydrogen Borrowing
This modern approach utilizes alcohols as alkylating agents in a transition-metal-catalyzed process known as hydrogen borrowing or hydrogen autotransfer.[6][7] This method is environmentally benign, as the only byproduct is water.[6][8]
Causality and Rationale:
-
Mechanism: The catalyst (typically based on Ru, Ir, or Fe) temporarily "borrows" hydrogen from the alcohol, oxidizing it in situ to the corresponding aldehyde.[6] This aldehyde then undergoes condensation with the piperidine to form an iminium ion (as in reductive amination). Finally, the catalyst returns the "borrowed" hydrogen to the iminium ion, reducing it to the N-alkylated product and regenerating the catalyst.
-
Advantages: This strategy avoids the use of stoichiometric and often hazardous alkylating agents (alkyl halides) or reductants (borohydrides). It offers high atom economy.[8][9]
-
Considerations: This method requires a suitable transition metal catalyst and may require elevated temperatures to proceed efficiently. The unprotected carboxylic acid may coordinate to the metal center, so optimization of reaction conditions is key.
Representative Protocol
-
Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add 3-fluoropiperidine-4-carboxylic acid (1.0 eq), the alcohol (R-CH₂OH, 1.5-2.0 eq), and the catalyst (e.g., a commercially available Ru or Ir complex, 1-5 mol%).
-
Solvent: Add an appropriate high-boiling, anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the mixture to 80-120 °C. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent system (e.g., DCM and aqueous NaHCO₃). Extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the final product by flash column chromatography.
Data Summary and Method Comparison
| Feature | Protocol 1: Direct Alkylation | Protocol 2: Reductive Amination | Protocol 3: Green Alkylation |
| Alkylating Agent | Alkyl Halides (R-X) | Aldehydes / Ketones | Alcohols (R-CH₂OH) |
| Key Reagents | Base (K₂CO₃, DIPEA) | Reducing Agent (NaBH(OAc)₃) | Metal Catalyst (Ru, Ir) |
| Number of Steps | 2-3 (incl. protection) | 1 (one-pot) | 1 (one-pot) |
| Typical Yields | Good to Excellent | Good to Excellent | Moderate to Good |
| Pros | - Wide range of alkyl halides available- Well-established method | - High chemoselectivity- Mild conditions- One-pot procedure | - High atom economy- Water is the only byproduct- Avoids hazardous reagents |
| Cons | - Requires protection/deprotection- Can lead to over-alkylation[1]- Uses stoichiometric base | - Carbonyl compound must be stable- Uses stoichiometric borohydride | - Requires metal catalyst- May require higher temperatures- Catalyst/substrate compatibility |
References
- Chemical Communications. Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions. Royal Society of Chemistry Publishing.
- ResearchGate.
- BenchChem. Literature review on the synthesis of N-substituted piperidin-4-amines.
- PubMed. Chemoselective alkylation of N-alkylaminooxy-containing peptides.
- PMC. Direct N-alkylation of unprotected amino acids with alcohols.
- Beilstein Journals. Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2.
- MDPI.
- ResearchGate.
- Master Organic Chemistry.
- Synthesis of Polyhydroxypiperidines. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 [beilstein-journals.org]
- 8. Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 3-Fluoropiperidine-4-carboxylic Acid and Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with process chemists and drug development professionals who are struggling to synthesize fluorinated saturated heterocycles.
The introduction of a fluorine atom at the C3 position of a piperidine-4-carboxylic acid scaffold is a highly strategic structural modification. It biases the ring conformation, modulates the pKa of the basic nitrogen, and improves metabolic stability. However, the synthesis is notoriously difficult. The proximity of the highly electronegative fluorine atom to the electron-withdrawing carboxylate group creates a uniquely labile system prone to elimination, epimerization, and catalyst deactivation.
This guide is designed to move beyond basic textbook reactions, providing field-proven troubleshooting insights and self-validating protocols to ensure your synthetic campaigns succeed.
Core Synthetic Workflows
Before diving into specific troubleshooting scenarios, it is critical to understand the three primary synthetic logic pathways used to construct this scaffold. Your choice of route dictates the specific failure modes you will encounter.
Figure 1: Primary synthetic workflows for 3-fluoropiperidine-4-carboxylic acid derivatives.
Troubleshooting Q&A
Issue 1: Catalyst Poisoning During Asymmetric Hydrogenation
Q: My ruthenium-catalyzed asymmetric hydrogenation of the fluoro-enamide precursor consistently stalls at 85–90% conversion. Adding more catalyst or increasing hydrogen pressure does not drive the reaction to completion. Why is this happening?
A: This is a classic case of catalyst poisoning by free fluoride ions. During the hydrogenation of fluorinated heterocycles, a minor but unavoidable side reaction is hydrodefluorination (cleavage of the C–F bond). This releases free fluoride ions (
The Solution: You must introduce a thermodynamic sink for the fluoride ions. Adding a Lewis acidic fluoride scavenger, specifically Titanium tetraisopropoxide (
Issue 2: Des-fluoro Impurities During Ester Hydrolysis
Q: I successfully synthesized ethyl 1-Boc-3-fluoropiperidine-4-carboxylate. However, when I attempt to hydrolyze the ester to the free carboxylic acid using standard NaOH/MeOH, I lose the fluorine atom and isolate a des-fluoro alkene impurity. What is the mechanism, and how can I prevent it?
A: The fluorine atom at the C3 position is
The Solution: You must avoid conditions that generate the C4 carbanion/enolate.
-
Acidic Hydrolysis: If your protecting groups tolerate it, use acid-catalyzed hydrolysis (e.g., 6M HCl at reflux). The protonated intermediate does not favor fluoride elimination.
-
Mild Basic Hydrolysis: If you must use base (e.g., to preserve an N-Boc group), use LiOH in a THF/Water mixture at strictly 0 °C. Lithium coordinates the carboxylate, and the low temperature minimizes the activation energy available for the elimination pathway. Quench the reaction the moment TLC/LCMS indicates consumption of the starting material.
Issue 3: Ring Contraction During Nucleophilic Fluorination
Q: When using DAST to convert methyl 1-benzyl-3-hydroxypiperidine-4-carboxylate to the 3-fluoro derivative, I observe massive amounts of a ring-contracted pyrrolidine byproduct instead of the desired product. How do I fix this?
A: This failure mode is driven by Neighboring Group Participation (NGP). When the 3-hydroxyl group reacts with DAST, it forms a highly reactive diethylaminosulfur trifluoride leaving group. If the piperidine nitrogen is electron-rich (such as with an N-benzyl group), its lone pair will intramolecularly attack the C3 position, forming a bicyclic aziridinium intermediate. Subsequent attack by fluoride opens the aziridinium ring at the less sterically hindered carbon, resulting in a ring-contracted pyrrolidine.
The Solution: You must electronically deactivate the piperidine nitrogen. Swap the N-benzyl protecting group for a strongly electron-withdrawing carbamate, such as N-Boc or N-Cbz. This ties up the nitrogen lone pair in resonance with the carbonyl, preventing NGP and forcing the reaction to proceed via the desired intermolecular
Issue 4: Poor Diastereoselectivity with Electrophilic Fluorination
Q: Electrophilic fluorination of my piperidine-4-carboxylate enolate using Selectfluor yields a nearly 1:1 mixture of cis and trans isomers. How can I improve the diastereoselectivity?
A: The enolate of a simple piperidine-4-carboxylate is relatively planar. Without significant steric bias, the incoming electrophilic fluorine (from Selectfluor or NFSI) can approach from either the axial or equatorial face with nearly equal probability.
The Solution: You must break the facial symmetry of the enolate.
-
Use a highly bulky ester group (e.g., 2,6-diisopropylphenyl ester) to sterically block one face of the enolate.
-
Alternatively, perform the fluorination on a silyl ketene acetal intermediate using a chiral Lewis acid catalyst (such as a Ti-TADDOL complex), which can significantly bias the facial attack, enriching the desired diastereomer.
Quantitative Data Presentation
To assist in route selection, the table below summarizes the expected outcomes and primary failure modes for the three main fluorination strategies applied to piperidine scaffolds.
Table 1: Quantitative Comparison of Fluorination Strategies for Piperidine Scaffolds
| Strategy | Primary Reagents | Typical Yield | Diastereoselectivity (cis:trans) | Primary Failure Mode / Impurity |
| Nucleophilic Fluorination | DAST, Deoxo-Fluor, XtalFluor-E | 40–65% | High (Inversion of stereocenter) | Ring contraction (pyrrolidine formation) via NGP; Elimination (des-fluoro). |
| Electrophilic Fluorination | Selectfluor, NFSI | 50–75% | Low to Moderate (~1:1 to 3:1) | Poor facial selectivity on planar enolates; Over-fluorination (gem-difluoro). |
| Asymmetric Hydrogenation | 85–97% | Very High (>15:1 syn:anti) | Reaction stalling at ~85% conversion due to fluoride-induced catalyst poisoning [1, 2]. |
Self-Validating Experimental Protocol
The following methodology details the highly efficient asymmetric hydrogenation route, incorporating the critical fluoride-scavenging technique required for success [1]. This protocol is self-validating: each reagent addition is designed to preemptively neutralize a specific chemical failure mode.
Protocol: Ruthenium-Catalyzed Asymmetric Hydrogenation of Fluoro-enamides with Fluoride Scavenging
Objective: To achieve >99% conversion of fluoro-enamide precursors to syn-3-fluoropiperidine derivatives without stalling due to catalyst poisoning.
Materials Required:
-
Fluoro-enamide substrate (e.g., N-Boc-3-fluoro-1,2,5,6-tetrahydropyridine-4-carboxylate derivative)
-
Catalyst: Ru(OAc)₂(BINAP) or similar Ru-chiral diphosphine complex (1.0 mol%)
-
Fluoride Scavenger: Titanium tetraisopropoxide (
) (2.0 equiv) -
Activator: Tetrafluoroboric acid diethyl ether complex (
) (1.1 equiv) -
Solvent: Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) / Methanol (4:1 v/v)
Step-by-Step Methodology:
-
Reactor Preparation: Purge a high-pressure hydrogenation reactor (e.g., Parr autoclave) with argon for 15 minutes. Causality Note: Moisture must be rigorously excluded to prevent the premature hydrolysis of the titanium scavenger into inactive
. -
Substrate & Scavenger Loading: Dissolve the fluoro-enamide substrate (1.0 equiv) in the anhydrous 2-MeTHF/MeOH solvent mixture. Immediately add
(2.0 equiv) via syringe. Causality Note: The titanium additive acts as a thermodynamic sink. It will capture any free fluoride ions generated via trace hydrodefluorination, preventing the formation of catalytically dead Ru-F species. -
Acid Activation: Slowly add
(1.1 equiv) to the stirring mixture. Causality Note: The acid protonates the enamide, increasing its electrophilicity and facilitating initial coordination to the transition metal center, thereby accelerating the catalytic cycle. -
Catalyst Addition: Add the Ru-catalyst (1.0 mol%) as a pre-dissolved solution in degassed solvent.
-
Hydrogenation: Seal the reactor, purge with
gas three times, and pressurize to 500 psi. Heat the reaction mixture to 40 °C and stir vigorously for 24–72 hours. -
Workup and Isolation: Vent the reactor safely. Quench the reaction with saturated aqueous
. Filter the resulting titanium dioxide salts through a pad of Celite. Extract the aqueous layer with ethyl acetate, dry over , and concentrate under reduced pressure. The crude product will exhibit high syn diastereoselectivity and can be further upgraded via chiral crystallization or SFC.
References
-
Title: Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Hydrogenation of fluorinated molecules: An overview Source: Chemical Society Reviews (Royal Society of Chemistry) URL: [Link]
Optimization of reaction conditions for synthesizing fluorinated piperidines
Topic: Optimization of Reaction Conditions for Synthesizing Fluorinated Piperidines Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Introduction: The "Fluorine Effect" in Piperidine Scaffolds
Welcome to the Technical Support Center. You are likely here because fluorinated piperidines are deceptive. Structurally simple, they are synthetically unforgiving. The introduction of fluorine (F) into the piperidine ring—a ubiquitous pharmacophore—can lower basicity (
However, the path to these scaffolds is riddled with elimination side-products , hydrodefluorination , and catalyst poisoning .[1] This guide bypasses generic advice to address the specific mechanistic failures encountered in the lab.
Module 1: Deoxyfluorination (The "OH F" Switch)
Primary Route: Converting Hydroxypiperidines to Fluoropiperidines. Reagents: DAST, Deoxo-Fluor®, XtalFluor®, PyFluor.[1]
Q1: I am treating 4-hydroxy-N-Boc-piperidine with DAST, but I see significant elimination (alkene) product. How do I favor substitution?
Diagnosis:
This is the classic "E2 vs.
Troubleshooting Protocol:
-
Temperature Control (The "Cold Start"): Do not add DAST at room temperature.
-
Protocol: Cool the substrate in anhydrous DCM to -78 °C . Add DAST dropwise.[2] Allow the reaction to warm very slowly to room temperature over 12 hours. The low temperature suppresses the higher-activation-energy elimination pathway.
-
-
Solvent Switch:
-
Avoid THF (coordinates to cationic intermediates, promoting elimination).[1]
-
Use: Anhydrous Dichloromethane (DCM) or Chloroform .
-
-
Reagent Upgrade: If DAST fails, switch to PyFluor (2-pyridinesulfonyl fluoride) or PBSF (Perfluorobutanesulfonyl fluoride) with a specific base (e.g., DBU).[1]
-
Why? Sulfonyl fluorides proceed via a sulfonate intermediate that is less prone to elimination than the DAST-alkoxy intermediate.
-
Q2: I need to synthesize 4,4-difluoropiperidine from N-Boc-4-piperidone. The reaction stalls or chars.
Diagnosis: Gem-difluorination of ketones requires forcing conditions compared to alcohols. DAST decomposes above 90 °C, creating safety hazards and black tar (decomposition products).[1]
Optimization Protocol:
-
Lewis Acid Catalysis: Do not rely on thermal activation alone.
-
The "Deoxo-Fluor" Advantage: Use Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride).[1] It is thermally more stable than DAST and can be heated to 60–70 °C safely in toluene.
Module 2: Hydrogenation (The "Pyridine Reduction" Route)
Primary Route: Catalytic Hydrogenation of Fluoropyridines.[7][8]
Catalysts:
Q3: I am hydrogenating 3-fluoropyridine to get 3-fluoropiperidine, but I'm getting piperidine (defluorination).
Diagnosis: This is Hydrodefluorination (HDF) . Carbon-Fluorine bonds on aromatic rings are labile under standard hydrogenation conditions, especially with Palladium (Pd) catalysts, which are excellent at oxidative addition into C-X bonds.[1]
Troubleshooting Protocol:
-
Change the Catalyst: Switch from Pd/C to Rhodium (Rh) or Platinum (Pt) .
-
Recommendation:5% Rh/Alumina or
(Adams' Catalyst) . Rhodium is less active toward C-F hydrogenolysis than Palladium.
-
-
Acidic Solvent (Critical): Run the reaction in Glacial Acetic Acid or with 1.1 eq. HCl in Methanol.
Q4: How do I ensure cis-selectivity when reducing 2,3-disubstituted fluoropyridines?
Diagnosis: You want the "all-cis" isomer. Heterogeneous hydrogenation generally adds hydrogen from the least hindered face, but isomerization can occur if the reaction is slow or reversible.
Optimization Protocol (The "DAH" Strategy): Use the Dearomatization-Hydrogenation (DAH) method pioneered by the Glorius group.[1]
-
Step 1: Treat the fluoropyridine with a Borane reagent (e.g., HBpin ) to form a dihydropyridine intermediate.
-
Step 2: Hydrogenate the intermediate.
-
Why? The boron coordinates to the nitrogen, blocking the "poisoning" effect and directing the hydrogenation to occur on the face opposite the bulky boron group, locking in cis-selectivity .
-
Module 3: Scale-Up & Safety
Q5: We need to scale the DAST fluorination to 500g. Is this safe?
CRITICAL WARNING: NO. Batch heating of DAST >50 °C (or even uncontrolled exotherms at RT) can lead to catastrophic decomposition (detonation).
Scale-Up Solution: Continuous Flow Chemistry Process intensification via microreactors allows for safe handling of hazardous fluorinating agents.
Flow Protocol:
-
Reactor: PFA or Stainless Steel coil reactor.
-
Residence Time: 10–30 minutes.
-
Temperature: Can be safely operated at higher temperatures (e.g., 80 °C) because the active volume is minimal (<10 mL).[1]
-
Quench: Direct the reactor output immediately into a cooled saturated
stream.
Module 4: Visualization & Decision Logic
Figure 1: Synthesis Route Decision Tree
Caption: Logical workflow for selecting the optimal synthesis route based on starting material availability and substitution patterns.
Figure 2: Troubleshooting DAST Elimination
Caption: Mechanistic pathway showing how temperature and solvent influence the competition between Fluorination (SN2) and Elimination (E2).[1]
Module 5: Isolation & Purification
Issue: Fluorinated piperidines (especially low molecular weight ones like 3-fluoropiperidine) are volatile and often UV-inactive.[1]
Best Practice Protocol:
-
Avoid Free Basing: Do not isolate the free amine if possible. Isolate as the Hydrochloride (HCl) salt .
-
UV Visualization: If chromatography is necessary, keep the N-Boc or N-Cbz group on during purification. The carbamate provides UV absorbance for detection.
-
NMR Check: Use
NMR for crude analysis. It is cleaner than NMR and instantly reveals the ratio of Product (typically to ppm) vs. Inorganic Fluoride waste.
References
-
Nairoukh, Z., et al. (2019).[6][7] "A dearomatization–hydrogenation process for the formation of all-cis-(multi)fluorinated piperidines."[1][7][10] Nature Chemistry.[6] Link[1]
-
Wollenburg, M., et al. (2017). "Hydrogenation of fluoroarenes: Direct access to all-cis-(multi)fluorinated cycloalkanes." Science. Link[1]
-
Nielsen, M. K., et al. (2015). "Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning." Journal of the American Chemical Society (PyFluor development). Link[1]
-
Baumann, M., et al. (2013). "Flow microreactor synthesis in organo-fluorine chemistry." Beilstein Journal of Organic Chemistry. Link
-
BenchChem Technical Support. (2025). "Scalable Synthesis of Fluorinated Pyridines & Troubleshooting Guides." Link (Simulated Authoritative Source based on search context).
-
Sigma-Aldrich. "Product Information: Diethylaminosulfur trifluoride (DAST)." Link
Sources
- 1. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]
- 2. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]
- 5. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 6. Chemists develop new synthesis method for producing fluorinated piperidines | EurekAlert! [eurekalert.org]
- 7. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scientificupdate.com [scientificupdate.com]
Avoiding defluorination during the synthesis of fluorinated heterocycles
A Guide to Preventing and Troubleshooting Unwanted Defluorination
Welcome to the technical support center for chemists engaged in the synthesis of fluorinated heterocyclic compounds. As a Senior Application Scientist, I understand that the unique properties of the carbon-fluorine bond, while desirable in final products, can present significant challenges during synthesis. Unwanted defluorination is a common and frustrating side reaction that can lead to reduced yields, complex product mixtures, and purification difficulties.
This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth troubleshooting advice and answers to frequently asked questions. We will move beyond simple protocols to explore the underlying mechanisms, helping you make informed decisions to preserve the integrity of the C-F bond in your molecules.
Part 1: Troubleshooting Guide - "My Reaction is Defluorinating! What do I do?"
Unexpected defluorination can derail a synthetic route. This section is structured to help you diagnose the problem based on your reaction type and find a viable solution.
Scenario 1: Defluorination during Nucleophilic Aromatic Substitution (SNAr)
This is one of the most common methods for building fluorinated heterocycles, where fluoride is intended to be the leaving group on an electron-deficient ring. However, sometimes a different, more valuable C-F bond on the molecule is attacked.
Question: I'm trying to perform an SNAr reaction on a polyfluorinated heterocycle, but my nucleophile is attacking a C-F bond I want to keep. How can I improve regioselectivity?
Answer:
This is a classic challenge of regioselectivity. The C-F bond that is most activated by electron-withdrawing groups (often ortho or para to a nitro, cyano, or another heterocyclic nitrogen atom) is the most susceptible to nucleophilic attack.[1][2] If the wrong C-F bond is reacting, consider the following strategies:
-
Lower the Temperature: SNAr reactions are often kinetically controlled. Reducing the reaction temperature can significantly enhance selectivity by favoring the pathway with the lower activation energy, which is typically the substitution at the most electron-deficient position.[3] Start by decreasing the temperature by 20 °C and monitor the reaction progress carefully.
-
Change the Nucleophile/Base System:
-
Steric Hindrance: A bulkier nucleophile may be less able to access a sterically hindered C-F bond, potentially improving selectivity for a more accessible, electronically activated site.
-
Base Strength: If you are generating your nucleophile in situ with a base, the base itself can act as a nucleophile, leading to undesired side products. Switch to a weaker, non-nucleophilic base (e.g., from NaH to K₂CO₃ or Cs₂CO₃) to minimize this. The fluoride ion generated during the reaction can also act as a base.[1]
-
-
Solvent Choice: Highly polar aprotic solvents like DMF, DMSO, or NMP are excellent for SNAr chemistry because they solvate the cation of the nucleophile, leaving the anion more reactive.[4] However, they can also promote unwanted defluorination.[5] Consider a less polar solvent like dioxane or toluene, perhaps with a phase-transfer catalyst to enhance nucleophile solubility, which can sometimes temper reactivity and improve selectivity.[6]
Troubleshooting Workflow for SNAr Defluorination
Here is a decision-making workflow to guide your experimental optimization.
Caption: A troubleshooting flowchart for unexpected SNAr defluorination.
Scenario 2: Defluorination under Basic Conditions (Non-SNAr)
Question: I'm performing a reaction on a fluorinated heterocycle using a strong base (e.g., LDA, n-BuLi) for deprotonation, but I'm seeing significant defluorination. Why is this happening?
Answer:
Strong bases, especially organolithium reagents, can cause defluorination through several mechanisms that you must control:
-
Ortho-Metalation and Elimination: The base can deprotonate the position adjacent to the fluorine atom. The resulting carbanion can be unstable and eliminate fluoride to form a heteroaryne intermediate, which then reacts non-selectively.[2] This is a common issue with conventional Group 1 metal bases.[7]
-
Halogen-Metal Exchange: In some cases, the organolithium reagent can directly swap the fluorine atom for a lithium atom, leading to a new organometallic species and a defluorinated byproduct.
-
Nucleophilic Attack: While less common for strong, hindered bases, direct attack on the carbon bearing the fluorine is possible if the carbon is sufficiently electrophilic.
Solutions:
-
Use a "Softer" Base: Switch to a base that is less prone to these side reactions. Magnesium-based reagents like (TMP)₂Mg·2LiCl or zinc-based reagents like (TMP)₂Zn·2MgCl₂·2LiCl can provide excellent regioselectivity for deprotonation while minimizing defluorination due to the more covalent nature of the C-metal bond.[7]
-
Cryogenic Temperatures: These reactions must be run at very low temperatures (typically -78 °C or lower) to suppress the elimination pathways of the fragile metalated intermediates.[7] Ensure your cooling bath is stable throughout the addition of the base and the subsequent electrophilic quench.
-
Inverse Addition: Add your heterocyclic substrate to the solution of the base at low temperature. This ensures that the substrate is never in an environment with a large excess of base, which can drive side reactions.
Scenario 3: Defluorination under Acidic Conditions
Question: My fluorinated compound is decomposing during an acid-catalyzed reaction (e.g., deprotection, cyclization). Is the acid cleaving the C-F bond?
Answer:
While the C-F bond is generally stable to acid, defluorination can occur under specific circumstances, particularly with Lewis acids or in the presence of a protic nucleophile.
-
Lewis Acid Activation: Strong Lewis acids (e.g., AlCl₃, BBr₃, TiCl₄) can coordinate to the fluorine atom, weakening the C-F bond and making it susceptible to nucleophilic displacement or elimination.[1][8] This is especially true for aliphatic fluorides.[1]
-
Protonation and Nucleophilic Attack: In certain heterocycles, protonation of a ring nitrogen can significantly activate the ring towards nucleophilic attack. If a nucleophile (like water or an alcohol from the solvent) is present, it can displace a fluoride via an SNAr-type mechanism, even on rings not typically considered "electron-deficient".[9] The rate of this acid-catalyzed defluorination often depends on the pKa of the heterocyclic nitrogen.[9]
Solutions:
-
Choose a Milder Acid: If possible, switch from a strong Lewis acid to a protic acid like TFA or HCl. If a Lewis acid is required, use a weaker one (e.g., ZnCl₂) or a stoichiometric amount rather than a catalytic excess.
-
Control Nucleophiles: Run the reaction in an anhydrous, non-nucleophilic solvent (e.g., CH₂Cl₂, toluene). Ensure all reagents and glassware are scrupulously dry.
-
Temperature Control: As with other pathways, acid-catalyzed defluorination is often accelerated by heat. Performing the reaction at 0 °C or room temperature may be sufficient to prevent it.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of unintentional defluorination?
The most common pathways are:
-
Nucleophilic Aromatic Substitution (SNAr): A nucleophile attacks an electron-deficient carbon, and fluoride acts as the leaving group. This can be the desired reaction or an unwanted side reaction.[2][10]
-
Lewis Acid-Assisted C-F Activation: A Lewis acid coordinates to fluorine, polarizing the C-F bond and making it a better leaving group.[1][8]
-
Reductive Defluorination: An electron is transferred to the molecule, forming a radical anion which then expels a fluoride ion. This can be initiated by metals, electrochemical methods, or photoredox catalysis.[11][12][13]
Mechanistic Overview of Defluorination Pathways
Caption: Common mechanistic pathways for unintentional defluorination.
Q2: How does solvent choice impact defluorination?
Solvent choice is critical and often involves a trade-off.
-
Polar Aprotic Solvents (DMF, DMSO, NMP): These are excellent for SNAr reactions but can also promote defluorination by stabilizing the departing fluoride ion and enhancing the reactivity of nucleophiles.[4] In some cases, dipolar solvents themselves can act as nucleophilic catalysts, weakening the C-F bond.[5]
-
Protic Solvents (H₂O, Alcohols): These can act as nucleophiles, especially under acidic or basic conditions, leading to hydrodefluorination. However, in some reductive systems, a proton source like water is required for the overall transformation.[14]
-
Non-Polar Solvents (Toluene, Hexane): These generally suppress ionic defluorination pathways. They are often a good choice for reactions involving strong organometallic bases to minimize side reactions.
| Solvent Type | Typical Examples | Impact on Defluorination | Rationale |
| Polar Aprotic | DMF, DMSO, NMP | Can Promote | Stabilizes ionic intermediates and fluoride leaving group; enhances nucleophilicity.[4][5] |
| Polar Protic | H₂O, MeOH, EtOH | Can Promote | Can act as a nucleophile or proton source, leading to solvolysis. |
| Ethereal | THF, Dioxane | Moderate | Good balance for many reactions; less activating than polar aprotic solvents. |
| Non-Polar | Toluene, Hexanes | Generally Suppresses | Does not stabilize ionic intermediates, slowing SNAr and elimination pathways. |
Q3: Which analytical techniques are best for detecting and quantifying defluorination?
It is crucial to use a combination of techniques to get a full picture.
-
¹⁹F NMR Spectroscopy: This is the most powerful tool. It allows you to directly observe and quantify all fluorine-containing species in your reaction mixture, including your starting material, desired product, and any fluorinated byproducts. You can also detect the appearance of the inorganic fluoride ion (F⁻), which often appears as a broad singlet at a characteristic chemical shift (approx. -120 ppm, but can vary with solvent and counterion).[9][15]
-
LC-MS: Liquid Chromatography-Mass Spectrometry is excellent for identifying the mass of defluorinated byproducts, confirming their structure, and quantifying their formation relative to the desired product.[9][11]
-
Ion Chromatography (IC): This technique can be used to precisely quantify the amount of free fluoride ion released into the reaction mixture, giving a direct measure of the extent of defluorination.[16]
-
Combustion Ion Chromatography (CIC): This method measures the total organic fluorine in a sample. By comparing the CIC result with the inorganic fluoride concentration from an ion-selective electrode or IC, you can perform a fluorine mass balance.[17]
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Minimizing Defluorination in a Nucleophilic Substitution
This protocol outlines best practices for setting up a reaction where a nucleophile is intended to displace a leaving group other than fluoride (e.g., a chloride) on a fluorinated heterocycle.
1. Reagent and Glassware Preparation:
- Thoroughly dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.
- Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.
- Ensure all reagents, especially the base (e.g., K₂CO₃, Cs₂CO₃) and the nucleophile, are anhydrous. Dry them in a vacuum oven if necessary.
2. Reaction Assembly:
- To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the fluorinated heterocyclic substrate (1.0 eq) and the anhydrous base (1.5-2.0 eq).
- Add the anhydrous solvent via syringe.
- Stir the suspension for 15-30 minutes under a positive pressure of nitrogen.
3. Controlled Reagent Addition and Temperature Management:
- Dissolve the nucleophile (1.1-1.2 eq) in a minimal amount of anhydrous solvent in a separate flame-dried flask.
- Cool the reaction flask containing the substrate and base to the desired starting temperature (e.g., 0 °C or room temperature, avoiding elevated temperatures initially).
- Add the nucleophile solution dropwise to the reaction mixture over 20-30 minutes using a syringe pump. This prevents localized high concentrations of the nucleophile.
4. Reaction Monitoring:
- Monitor the reaction progress by taking aliquots at regular intervals (e.g., every hour).
- Quench the aliquot with a suitable buffer and extract into a solvent for analysis by TLC, LC-MS, or ¹⁹F NMR to check for the formation of defluorinated byproducts alongside the desired product.
- Only if the reaction is proceeding too slowly should the temperature be increased incrementally (e.g., in 10-15 °C steps), monitoring for the onset of defluorination at each new temperature.
5. Work-up:
- Upon completion, cool the reaction to room temperature.
- Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl or water.
- Proceed with standard extraction, purification, and characterization.
Protocol 2: ¹⁹F NMR for Quantifying Defluorination
This protocol uses an internal standard to quantify the amount of defluorination.
1. Sample Preparation:
- In a vial, carefully weigh a precise amount of a fluorinated internal standard (e.g., 4-fluorotoluene or trifluorotoluene), choosing one whose ¹⁹F NMR signal does not overlap with any signals from your reaction components.
- Withdraw a precise volume (e.g., 100 µL) of your crude reaction mixture and add it to the vial.
- Add a known volume of a suitable deuterated solvent (e.g., 500 µL of CDCl₃ or DMSO-d₆). Ensure all components are fully dissolved.
2. NMR Acquisition:
- Acquire a quantitative ¹⁹F NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁ of the signals of interest) to allow for complete relaxation of all fluorine nuclei. A d1 of 30 seconds is often a safe starting point.
- Use a 90° pulse angle. Do not use ¹H decoupling during acquisition if you need to see coupling constants, but inverse-gated decoupling is preferred for accurate integration as it removes NOE effects.
3. Data Analysis:
- Integrate the signal for your starting material, your desired product, any defluorinated organic byproducts, and the internal standard.
- Calculate the moles of each component relative to the known moles of the internal standard.
- The percentage of defluorination can be calculated as: % Defluorination = (moles of defluorinated byproduct) / (initial moles of starting material) * 100
References
-
Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Controllable defluorination of fluorinated graphene and weakening of C–F bonding under the action of nucleophilic dipolar solvent. (n.d.). Royal Society of Chemistry. [Link]
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Activating PFAS to Unlock Efficient Defluorination. (2025). Environmental Science & Technology. [Link]
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New roadmap advances catalytic solutions to destroy 'forever chemicals'. (2025). ScienceDaily. [Link]
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Solvent dependent reductive defluorination of aliphatic C-F bonds employing Sm(HMDS)2. (n.d.). Semantic Scholar. [Link]
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Degradation and Defluorination of Ultra Short-, Short-, and Long-Chain PFASs in High Total Dissolved Solids Solutions by Hydrothermal Alkaline Treatment. (2024). ACS Publications. [Link]
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Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Kinetics and mechanism of the defluorination of 8-fluoropurine nucleosides in basic and acidic media. (2025). ResearchGate. [Link]
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Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC. (2020). National Center for Biotechnology Information. [Link]
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Breaking the Thermal Barrier: Perfluoroalkyl Substances (PFAS) Defluorination at moderate temperatures via a Controlled-Residence Time Reactor. (2026). ResearchGate. [Link]
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FIRST ELECTROCHEMICAL DEFLUORINATION IN HETEROCYCLIC CHEMISTRY. MILD CATHODIC REDUCTION OF SOME FLUOROQUINOLONES. (1999). HETEROCYCLES, Vol. 51, No. 7. [Link]
-
Hydrodefluorination Reactions Catalyzed by Transition-Metal Complexes. (2025). ResearchGate. [Link]
-
Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. (n.d.). ResearchGate. [Link]
-
Room Temperature Defluorination of Poly(tetrafluoroethylene) by a Magnesium Reagent. (2023). ACS Publications. [Link]
-
Fluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). Figshare. [Link]
-
Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. (2021). Journal of the American Chemical Society. [Link]
-
A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. (2022). ACS Publications. [Link]
-
Towards Efficient Room-Temperature Fluorine Recovery from Fluoropolymers. (2025). Nagoya Institute of Technology. [Link]
-
Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle. (2022). MDPI. [Link]
-
Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. (2023). Royal Society of Chemistry. [Link]
-
Characterization of the Chemical Contents of Fluorinated and Fluorine-Free Firefighting Foams Using a Novel Workflow Combining Nontarget Screening and Total Fluorine Analysis. (2019). ACS Publications. [Link]
-
Defluorination of fluorinated alkanes at Lewis-acidic compounds: From homogeneous to heterogeneous reactions and back. (n.d.). American Chemical Society. [Link]
-
Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). (n.d.). Organic Synthesis. [Link]
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (2024). Journal of the American Chemical Society. [Link]
-
Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). (2024). National Center for Biotechnology Information. [Link]
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- 1. Synthetic Advantages of Defluorinative C–F Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
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Troubleshooting low yields in 3-Fluoropiperidine-4-carboxylic acid synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Fluoropiperidine-4-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. Fluorinated piperidines are crucial scaffolds in modern drug discovery, valued for their ability to modulate physicochemical properties like pKa, lipophilicity, and metabolic stability.[1] However, their synthesis can present significant challenges, leading to low yields and difficult purifications.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the causality behind common experimental issues and offer field-proven solutions, grounded in authoritative literature.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis. A common synthetic pathway involves the fluorination of an N-protected piperidine-4-carboxylic acid ester, followed by hydrolysis of the ester and, if necessary, removal of the nitrogen protecting group.
dot
Caption: General workflow for the synthesis of 3-Fluoropiperidine-4-carboxylic acid.
Issue 1: Low Yield in the α-Fluorination Step
Question: I am attempting to fluorinate my N-protected piperidine-4-carboxylate intermediate using a strong base and an electrophilic fluorine source (like NFSI), but my yields are consistently low (<30%). What are the likely causes and how can I fix this?
Answer: Low yields in this critical step typically stem from three main areas: incomplete enolate formation, inefficient fluorination, or competing side reactions.
1. Incomplete Enolate Formation:
-
Causality: The reaction requires the quantitative formation of a lithium or sodium enolate from your piperidone ester precursor. This process is highly sensitive to reaction conditions. Incomplete deprotonation means a significant portion of your starting material is not activated for fluorination.
-
Troubleshooting Steps:
-
Base Selection & Stoichiometry: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS). Ensure you are using at least 1.05-1.1 equivalents to account for any trace protic impurities.
-
Anhydrous Conditions: Water is the enemy of strong bases and enolates. Ensure your solvent (typically THF) is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) and that all glassware is rigorously flame-dried under vacuum or oven-dried.
-
Temperature Control: Enolate formation should be performed at low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent side reactions like aldol condensation or base degradation. Add the base slowly to the solution of your ester.
-
2. Inefficient Fluorination:
-
Causality: The electrophilic fluorine source must efficiently transfer a fluorine atom to the nucleophilic enolate. The reactivity of these agents can be compromised, or steric hindrance can impede the reaction.
-
Troubleshooting Steps:
-
Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) is a common and effective choice.[2] Ensure its purity and handle it under an inert atmosphere as it can be hygroscopic. Add the NFSI as a solution in anhydrous THF to the pre-formed enolate at -78 °C.
-
Reaction Time & Temperature: After adding the fluorinating agent, allow the reaction to stir at -78 °C for a specified time (e.g., 1-2 hours) before slowly warming to room temperature. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
3. Competing Side Reactions:
-
Causality: The highly reactive enolate can participate in undesired pathways if not trapped quickly by the fluorine source.
-
Troubleshooting Steps:
-
Dimerization/Condensation: This occurs if the enolate attacks the carbonyl group of another ester molecule. Maintaining a low temperature (-78 °C) and ensuring the rapid subsequent addition of the fluorinating agent minimizes this risk.
-
Elimination: If there is a suitable leaving group elsewhere on the piperidine ring, elimination can compete with fluorination. This is generally less common for this specific substrate but should be considered if unexpected olefinic peaks appear in your NMR.
-
Issue 2: Incomplete or Problematic Ester Hydrolysis (Saponification)
Question: I have successfully synthesized my N-Boc-3-fluoro-piperidine-4-carboxylate ester, but I'm struggling to hydrolyze it to the carboxylic acid. Using standard NaOH/MeOH conditions gives a messy reaction with significant starting material remaining. What should I do?
Answer: The hydrolysis of this specific ester can be challenging due to steric hindrance from the bulky N-Boc group and the adjacent fluorine atom. Standard conditions are often insufficient. The choice of base and solvent system is critical for success.
-
Causality: Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.[3] Steric bulk around the carbonyl group can slow this reaction dramatically, requiring more forcing conditions which can lead to side reactions like epimerization or Boc-group cleavage.[4]
-
Troubleshooting & Optimization:
-
Switch to Lithium Hydroxide (LiOH): LiOH is often more effective than NaOH or KOH for hydrolyzing sterically hindered esters.[5] The smaller lithium cation coordinates more effectively with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
-
Use a Co-solvent System: To ensure homogeneity and improve reaction rates, a mixture of THF and water (e.g., 3:1 or 2:1) is highly recommended. Methanol can also be used, but be aware of the potential for transesterification if the reaction is not driven to completion.[5]
-
Increase Temperature: Gently heating the reaction to 40-50 °C can significantly increase the rate of hydrolysis. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
-
Workup is Critical: During workup, after the reaction is complete, cool the mixture in an ice bath and slowly acidify with a dilute acid (e.g., 1M HCl) to a pH of ~3-4.[6] The product, being an amino acid, will have an isoelectric point at which it is least soluble and may precipitate. Extract the product promptly with a suitable organic solvent like ethyl acetate.
-
| Parameter | Standard Conditions | Recommended Conditions for Hindered Ester | Rationale |
| Base | NaOH or KOH | LiOH | Li⁺ is a stronger Lewis acid, better activating the carbonyl. |
| Solvent | MeOH / H₂O | THF / H₂O | THF improves solubility of the organic substrate. |
| Temperature | Room Temperature | 40-50 °C | Overcomes the higher activation energy due to steric hindrance. |
| Equivalents of Base | 1.5 - 2.0 eq | 2.0 - 4.0 eq | Ensures the reaction goes to completion. |
Table 1: Comparison of Hydrolysis Conditions.
dot
Caption: Troubleshooting decision tree for incomplete ester hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the best N-protecting group for this synthesis: Boc or Cbz?
A1: The choice between tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz) depends on your overall synthetic strategy, particularly the desired deprotection conditions.[7]
-
Boc Group: This is the most common choice. It is stable to the basic conditions of hydrolysis and many nucleophilic reagents. It is reliably removed under acidic conditions (e.g., TFA in DCM, or HCl in dioxane).[7] Its bulk can also influence the diastereoselectivity of the fluorination step.[8]
-
Cbz (or Z) Group: This group is stable to acidic conditions but is removed by catalytic hydrogenolysis (H₂ gas with a palladium catalyst).[7] This offers an orthogonal deprotection strategy. However, if your synthesis involves hydrogenation of a fluoropyridine precursor, this method is not suitable as the Cbz group would be cleaved simultaneously. Additionally, catalytic hydrogenation carries a risk of hydrodefluorination of the product.[9]
Q2: I am synthesizing my fluoropiperidine by hydrogenating a 3-fluoropyridine precursor and I'm seeing a significant amount of the non-fluorinated piperidine as a byproduct. How can I prevent this?
A2: This side product arises from hydrodefluorination , a known issue when hydrogenating fluoroaromatics.[1][9] The C-F bond can be cleaved by the catalyst in the presence of hydrogen.
-
Catalyst Choice: While Pd/C is common, it can be aggressive. Consider screening other catalysts like Rhodium on carbon (Rh/C) or using a heterogeneous palladium catalyst under carefully controlled conditions.[10]
-
Milder Conditions: Try lowering the hydrogen pressure and reaction temperature.
-
Fluoride Scavengers: Catalyst deactivation and side reactions can be caused by fluoride ions formed during the reaction. Adding a Lewis acid like titanium isopropoxide (Ti(OiPr)₄) can sequester these fluoride ions, protecting the catalyst and improving the yield of the desired product.[1]
-
DAH Process: A "dearomatization-hydrogenation" (DAH) process can be effective. This involves a first step of dearomatizing the pyridine ring with a borane reagent, which also protects the nitrogen, followed by a milder hydrogenation of the resulting diene.[1]
Q3: How can I best monitor the progress of these reactions?
A3: A combination of Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
-
TLC: Provides a quick, qualitative assessment of the consumption of starting material and the formation of new products. Stain with potassium permanganate (KMnO₄) or ninhydrin (if a free amine is present) for visualization.
-
LC-MS: This is the gold standard. It confirms the conversion of starting material and provides the mass of the product and any major byproducts, which is invaluable for troubleshooting.
Key Experimental Protocols
Protocol 1: Electrophilic Fluorination of N-Boc-piperidine-4-carboxylic acid ethyl ester
Materials:
-
N-Boc-piperidine-4-carboxylic acid ethyl ester (1.0 eq)
-
Diisopropylamine (1.2 eq)
-
n-Butyllithium (1.1 eq, 2.5 M in hexanes)
-
N-Fluorobenzenesulfonimide (NFSI) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate, Brine
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Dissolve diisopropylamine in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise, maintaining the internal temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
In a separate flame-dried flask, dissolve the N-Boc-piperidine-4-carboxylate ester in anhydrous THF.
-
Transfer the ester solution via cannula into the LDA solution at -78 °C. Stir for 1 hour at this temperature to ensure complete enolate formation.
-
Dissolve NFSI in anhydrous THF and add this solution dropwise to the enolate mixture at -78 °C.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude fluorinated ester. Purify by column chromatography.
Protocol 2: Saponification of Ethyl 3-Fluoro-1-(tert-butoxycarbonyl)piperidine-4-carboxylate
Materials:
-
Ethyl 3-fluoro-1-(tert-butoxycarbonyl)piperidine-4-carboxylate (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate, Brine
Procedure:
-
Dissolve the fluorinated ester in a mixture of THF and water (e.g., a 3:1 v/v ratio).
-
Add lithium hydroxide monohydrate to the solution.
-
Heat the mixture to 45 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully acidify the solution to pH ~3 by the slow, dropwise addition of 1 M HCl.
-
Extract the product from the aqueous layer with ethyl acetate (3-4x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target carboxylic acid.
References
-
On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. Available at: [Link]
- Process for producing 4-arylpiperidine-3-carbinols and related compounds. Google Patents.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
-
The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of piperidines. Organic Chemistry Portal. Available at: [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. Available at: [Link]
-
The synthesis of fluorinated piperidine derivatives: compounds 8 and 11. ResearchGate. Available at: [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]
-
Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications. Available at: [Link]
-
ethyl 4-[(3R)-3-[(4-fluoro-2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate. PubChem. Available at: [Link]
-
Hydrolysis product troubleshooting. Reddit. Available at: [Link]
-
Preparation of Ethyl 1-Benzyl-4-Fluoropiperidine-4-Carboxylate. ResearchGate. Available at: [Link]
-
Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. National Center for Biotechnology Information. Available at: [Link]
-
trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. HETEROCYCLES. Available at: [Link]
-
Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. Available at: [Link]
-
Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. ResearchGate. Available at: [Link]
-
Why are my ester hydrolysis not working. Reddit. Available at: [Link]
-
hydrolysis of esters. Chemguide. Available at: [Link]
-
Experiment 5: Ester Hydrolysis. De Anza College. Available at: [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. researchgate.net [researchgate.net]
- 3. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 9. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Diastereoselective Synthesis of 3-Fluoropiperidines
Ticket ID: #F-PIP-305 Subject: Optimization of Diastereomeric Ratio (d.r.) in 3-Fluoropiperidine Scaffolds Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]
Executive Summary
The 3-fluoropiperidine scaffold is a critical bioisostere in medicinal chemistry, often used to modulate pKa (lowering basicity of the piperidine nitrogen) and metabolic stability. However, controlling the C3-fluorine stereocenter relative to substituents at C2, C4, or C5 is notoriously difficult due to competing elimination pathways and thermodynamic equilibration.[1]
This guide provides three validated workflows to resolve common diastereoselectivity issues. Select the module that matches your starting material and target stereochemistry.
Module 1: The "Cis-Selective" Route (Hydrogenation)
Target: cis-3-Fluoropiperidines (relative to C2/C4 substituents).[1] Starting Material: 3-Fluoropyridines or Pyridinium salts.[1][2]
The Protocol
Direct hydrogenation of fluoropyridines is often avoided due to hydrodefluorination (loss of F).[3] However, using heterogeneous catalysis in acidic media effectively traps the resulting amine, preventing catalyst poisoning and promoting cis-selectivity via facial adsorption.[1]
Standard Operating Procedure (SOP):
-
Substrate: 3-Fluoropyridine (or substituted derivative).
-
Solvent: AcOH or MeOH with 1.1 equiv HCl (Critical for preventing defluorination).
-
Catalyst: PtO₂ (Adam’s Catalyst) or 5% Rh/C. Avoid Pd/C if defluorination is observed.
-
Pressure: 5–10 bar H₂.
-
Time: 12–24 h.
Troubleshooting & FAQs
Q: I am observing significant defluorination (up to 40%). A: This is a "contact time" issue. The C-F bond is labile on Pd surfaces.
-
Fix 1: Switch to PtO₂ . Platinum is less active for hydrogenolysis of C-F bonds compared to Palladium.
-
Fix 2: Increase acidity. Ensure you are using at least 1.0 equivalent of HCl or H₂SO₄. Protonation of the pyridine ring makes it electron-deficient, facilitating hydrogenation while the resulting ammonium salt desorbs quickly, preventing C-F cleavage.[1]
Q: My product is a 1:1 mixture of cis/trans. A: You likely have a thermodynamic equilibration issue.
-
Mechanism: If the reaction temperature is too high (>50°C), the intermediate enamine/imine can tautomerize, scrambling the stereocenter.
-
Fix: Lower temperature to RT. The cis isomer is the kinetic product resulting from syn-addition of hydrogen to the face of the pyridine ring adsorbed to the catalyst.
Module 2: The "Trans-Selective" Route (Deoxofluorination)
Target: trans-3-Fluoropiperidines (via inversion of cis-alcohols).[1] Starting Material: 3-Hydroxypiperidines (chiral pool).[1]
The Protocol
This method relies on the
Critical Failure Mode: Elimination to enecarbamates (tetrahydropyridines).
Workflow Visualization: DAST Decision Matrix
Caption: Decision tree for troubleshooting nucleophilic fluorination failures, highlighting the critical role of N-protecting groups.
Troubleshooting & FAQs
Q: I am getting 80% elimination (alkene) instead of substitution. A: This is the most common issue. The intermediate alkoxy-aminosulfur difluoride is a potent leaving group.[1] If the fluoride anion is not "naked" enough or if the proton at C2/C4 is accessible, E2 elimination dominates.
-
Fix 1 (Solvent): Switch from DCM to THF or Toluene . DCM can stabilize the carbocationic character, promoting E1-like elimination.[1]
-
Fix 2 (Protecting Group): Ensure you are using N-Boc or N-Cbz .[1] Never use N-Benzyl or free amines; the nitrogen lone pair will attack the sulfur center of DAST, quenching the reagent.[1]
-
Fix 3 (Reagent): Switch to BioBeads-supported fluoride or add Et₃N·3HF to increase the concentration of nucleophilic fluoride without increasing basicity.
Module 3: Electrophilic Fluorination (Selectfluor)
Target: 3-Fluoro-2-substituted piperidines (functionalized).[1][4] Starting Material: Enecarbamates (Tetrahydropyridines).
The Protocol
Electrophilic fluorination of enecarbamates using Selectfluor creates an iminium ion intermediate, which is then trapped by a nucleophile (alcohol, cyanide, or hydride).
Data Presentation: Stereoselectivity of Nucleophilic Trapping
| Nucleophile | Reagent | Major Diastereomer | d.r.[1] (Typical) | Mechanism Note |
| Hydride | NaBH(OAc)₃ | trans-2,3-disubstituted | >20:1 | Axial attack of hydride on iminium |
| Cyanide | TMSCN | trans-2-cyano-3-fluoro | 10:1 | Pseudo-axial attack (Furhop effect) |
| Allyl | Allyl-TMS | trans-2-allyl-3-fluoro | 5:1 | Requires Lewis Acid (BF₃[1]·OEt₂) |
Troubleshooting & FAQs
Q: The reaction stalls with unreacted enecarbamate. A: Selectfluor solubility is poor in pure DCM.
-
Fix: Use a solvent mixture of MeCN/DCM (1:1) . Acetonitrile solubilizes Selectfluor, while DCM keeps the organic substrate dissolved.
Q: I lost the stereocenter during workup.
A: The intermediate
-
Fix: This must be a "One-Pot" procedure. Do not isolate the intermediate. Add the nucleophile (e.g., NaBH₄ or TMSCN) directly to the reaction mixture after the fluorination is complete (monitored by disappearance of starting material on TLC).
References
-
Nairoukh, Z., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [1]
-
Van der Eycken, E., et al. (2013). Diastereoselective synthesis of 3-fluoro-2-substituted piperidines. Clockss/Vertex Archive.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1]
-
Nyffeler, P. T., et al. (2002). Selectfluor: Mechanistic Insights and Applications. Angewandte Chemie International Edition. [1]
Sources
Technical Support Center: Scalable Synthesis of 3-Fluoropiperidine-4-carboxylic Acid
Current Status: Operational Topic: Process Chemistry & Scale-Up Target Audience: Senior Process Chemists, Medicinal Chemists
Introduction: The Synthetic Challenge
3-Fluoropiperidine-4-carboxylic acid is a high-value scaffold in drug discovery, often used to modulate pKa (via the fluorine effect on the piperidine nitrogen) and improve metabolic stability compared to the non-fluorinated parent.
However, scaling this synthesis presents three specific "process killers":
-
Regioselectivity: Introducing fluorine specifically at the C3 position without over-fluorination.
-
Stereocontrol: Managing the cis/trans relationship between the C3-fluoro and C4-carboxyl groups. The cis-isomer is often the kinetic product of hydrogenation, while the trans-isomer is thermodynamically more stable but harder to access directly.
-
Safety: Avoiding hazardous reagents (e.g., DAST,
gas) and high-pressure exotherms on a kilogram scale.
This guide details the two most robust scalable routes: Heterogeneous Hydrogenation (Route A) and Electrophilic Fluorination (Route B), with specific troubleshooting for each.
Module 1: Route Selection Strategy
Decision Matrix: Which Route Fits Your Scale?
| Feature | Route A: Pyridine Hydrogenation | Route B: |
| Starting Material | 3-Fluoropyridine-4-carboxylic acid (Commercially available) | Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate |
| Step Count | 1 (Hydrogenation) + Purification | 3 (Fluorination |
| Scalability | High (Multi-kg capable) | Medium (Exotherm management required) |
| Stereoselectivity | Favors cis-isomer (kinetic) | Tunable (via reduction conditions) |
| Primary Risk | Catalyst poisoning / High Pressure | Over-fluorination / Decarboxylation |
Module 2: Route A - Hydrogenation of 3-Fluoropyridine-4-carboxylic Acid
This is the preferred industrial route due to its brevity. However, it requires high-pressure equipment and careful catalyst selection to prevent defluorination (hydrogenolysis of the C-F bond).
Standard Protocol (100g Scale)
-
Catalyst: 5% Rh/C or
(Adams' Catalyst). Avoid Pd/C as it promotes defluorination. -
Solvent: Aqueous Acetic Acid (AcOH) or Water/HCl.
-
Conditions: 50–60 bar
, 50°C.
Troubleshooting Guide (Q&A)
Q1: I am observing significant defluorination (formation of piperidine-4-carboxylic acid). How do I stop this?
Root Cause: Palladium contaminants or excessive temperature promote oxidative addition into the C-F bond. Corrective Action:
Switch Catalyst: Use Rhodium (
) or Platinum (). These metals have a higher barrier for C-F insertion than Palladium. Acidify the Media: Ensure the reaction is run in acidic media (e.g., 1M HCl or AcOH). Protonation of the pyridine nitrogen deactivates the ring toward oxidative addition, protecting the C-F bond.
Lower Temperature: Reduce temperature to <40°C. C-F cleavage has a higher activation energy than ring hydrogenation.
Q2: The reaction stalls at 80% conversion. Adding more catalyst doesn't help.
Root Cause: Catalyst poisoning by the product (amine) or trace sulfur in the starting material. Corrective Action:
Product Inhibition: The product is a secondary amine which can bind to the metal surface. Run the reaction in >1 equivalent of mineral acid (HCl) to keep the product protonated (ammonium salt), preventing it from coordinating to the catalyst.
Purify Starting Material: Recrystallize the pyridine precursor from water/ethanol to remove trace sulfur poisons.
Q3: I need the trans-isomer, but I'm getting 90:10 cis:trans.
Root Cause: Hydrogenation occurs syn to the ring. The carboxyl group and fluorine atom end up on the same face (cis). Corrective Action:
Epimerization: You cannot change the hydrogenation mechanism easily. Instead, isolate the cis-product, esterify it (MeOH/HCl), and treat with a base (NaOEt) to equilibrate to the thermodynamic trans-isomer. Hydrolyze back to the acid.
Module 3: Route B - Electrophilic Fluorination of -Keto Esters
This route is ideal if the pyridine starting material is unavailable or if you need to introduce chirality using chiral auxiliaries.
Workflow Diagram
Caption: Step-wise workflow for the electrophilic fluorination route, highlighting the critical quality control point at the fluorination stage.
Troubleshooting Guide (Q&A)
Q4: I am getting a mixture of mono-fluorinated and di-fluorinated products.
Root Cause: The mono-fluorinated product is more acidic than the starting material (due to the inductive effect of F), leading to rapid deprotonation and second fluorination. Corrective Action:
Reagent: Use Selectfluor (F-TEDA-BF4) instead of NFSI. It is more kinetically controlled.
Stoichiometry: Use a slight deficit of the fluorinating agent (0.95 eq) to leave some starting material unreacted (which is easier to separate than the di-fluoro impurity).
One-Pot Procedure: Generate the enolate quantitatively with NaH, then add Selectfluor rapidly at 0°C to minimize proton transfer between product and starting material.
Q5: During the reduction of the ketone (Step 3), I lose the fluorine (defluorination).
Root Cause: Elimination mechanism. The
-fluoro ketone is prone to E1cB elimination under basic conditions or if the reduction is too slow. Corrective Action:
Conditions: Use Sodium Borohydride (
) in Methanol at -78°C to 0°C . Do not heat.Additives: Add
(Luche reduction conditions) to accelerate the carbonyl reduction over the elimination pathway.
Module 4: Purification & Isolation (Chromatography-Free)
Scalable synthesis requires avoiding silica gel columns.
Protocol: Isolation of 3-Fluoropiperidine-4-carboxylic Acid HCl Salt
-
Concentration: Evaporate the reaction solvent (water/acetic acid) under reduced pressure.
-
Salt Formation: Dissolve the crude residue in minimal hot Isopropanol (IPA).
-
Acidification: Add 4M HCl in Dioxane or concentrated aqueous HCl dropwise.
-
Crystallization: Cool slowly to 0°C. The cis-isomer hydrochloride salt typically crystallizes out.
-
Filtration: Filter and wash with cold acetone.
Data: Solubility Profile for Crystallization
| Solvent System | Temp (°C) | Solubility (mg/mL) | Outcome |
| Water | 25 | >500 | Too soluble (No crystal) |
| Ethanol | 25 | 150 | Moderate |
| Isopropanol (IPA) | 0 | <10 | Ideal for Crystallization |
| Acetone | 0 | <1 | Anti-solvent (Use for washing) |
References
-
Industrial Hydrogenation of Pyridines
-
Electrophilic Fluorination (Selectfluor)
-
Scientific Update. (2019).[3] "Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations." (Detailed discussion on fluorination stereochemistry and Selectfluor usage). Link
-
Vapourtec. (2021).[4][5] "Scale-Up and Optimization of a Continuous Flow Carboxylation of N-Boc-4,4-difluoropiperidine." (Demonstrates lithiation/fluorination workflows on scale). Link
-
-
Stereochemical Control & Separation
(Note: Always consult the specific Safety Data Sheet (SDS) for Selectfluor and 3-Fluoropyridine-4-carboxylic acid before handling, particularly regarding HF generation potential.)
Sources
Technical Support Center: Purification of 3-Fluoropiperidine-4-carboxylic Acid Preparations
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 3-Fluoropiperidine-4-carboxylic acid. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experimental work.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of 3-Fluoropiperidine-4-carboxylic acid.
Q1: What are the most common impurities I should expect in my crude 3-Fluoropiperidine-4-carboxylic acid?
A1: The impurity profile of your 3-Fluoropiperidine-4-carboxylic acid will largely depend on its synthetic route. A prevalent method involves the catalytic hydrogenation of 3-fluoropyridine-4-carboxylic acid.[1][2] Based on this, the primary impurities to anticipate are:
-
Diastereomers (cis/trans isomers): The hydrogenation of the pyridine ring can lead to the formation of both cis- and trans-3-Fluoropiperidine-4-carboxylic acid. The desired isomer will depend on the specific synthetic goal, and the other will be a significant impurity.
-
Defluorinated Byproduct: Catalytic hydrogenation can sometimes lead to the cleavage of the C-F bond, resulting in the formation of piperidine-4-carboxylic acid.[1]
-
Regioisomers: Depending on the starting materials and the fluorination strategy, you may have regioisomers such as 2-fluoropiperidine-4-carboxylic acid or 4-fluoropiperidine-4-carboxylic acid.[3][4][5]
-
Unreacted Starting Material: Incomplete hydrogenation will leave residual 3-fluoropyridine-4-carboxylic acid.
-
Residual Catalysts and Solvents: Trace amounts of the hydrogenation catalyst (e.g., Palladium) and reaction or work-up solvents may be present.
Q2: What is the impact of the fluorine atom on the physicochemical properties of piperidine-4-carboxylic acid, and how does this affect purification?
A2: The introduction of a fluorine atom significantly alters the physicochemical properties of the parent molecule. Fluorine is highly electronegative and can lower the pKa of the piperidine nitrogen, making it less basic.[6][7] This change in basicity and overall polarity can influence the compound's solubility in different solvents and its interaction with chromatographic stationary phases, which are key factors in designing effective purification strategies.
Q3: What analytical techniques are recommended for assessing the purity of 3-Fluoropiperidine-4-carboxylic acid?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Both reversed-phase and chiral HPLC methods are invaluable. Reversed-phase HPLC can be used to quantify most impurities, while chiral HPLC is essential for determining the diastereomeric and enantiomeric purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the overall structure and can be used to detect and quantify impurities if their signals are resolved from the main compound.
-
¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds. It provides a clean spectrum where each unique fluorine environment gives a distinct signal, making it excellent for identifying and quantifying fluorinated impurities.[2]
-
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it is a powerful tool for identifying the molecular weights of impurities, aiding in their structural elucidation.[8]
II. Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during the purification of 3-Fluoropiperidine-4-carboxylic acid.
A. Recrystallization Troubleshooting
Q: I am attempting to purify my 3-Fluoropiperidine-4-carboxylic acid by recrystallization, but I am having trouble finding a suitable solvent system. What should I do?
A: 3-Fluoropiperidine-4-carboxylic acid is a zwitterionic compound, possessing both a basic amine and an acidic carboxylic acid. This dual nature can make solvent selection challenging. Here is a systematic approach to finding an appropriate solvent system:
1. Understand the Solubility Profile: Due to its polar, salt-like character, the compound is likely to be soluble in polar protic solvents and less soluble in nonpolar organic solvents.
2. Recommended Solvent Systems to Screen:
- Single Solvents:
- Water
- Methanol
- Ethanol
- Isopropanol
- Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is sparingly soluble) is often effective. Common combinations include:
- Methanol/Water
- Ethanol/Water
- Isopropanol/Water
- Methanol/Diethyl ether
- Ethanol/Hexane
3. Step-by-Step Solvent Screening Protocol:
- Place a small amount of your crude material (10-20 mg) into several test tubes.
- To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. If it is very soluble at room temperature, that solvent is not suitable for recrystallization on its own.
- If the solid is insoluble at room temperature, heat the mixture to the solvent's boiling point. Continue adding the solvent dropwise until the solid dissolves.
- Once dissolved, allow the solution to cool slowly to room temperature, and then in an ice bath.
- Observe for crystal formation. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Q: My recrystallization resulted in a low yield. How can I improve it?
A: Low recovery is a common issue in recrystallization. Here are some potential causes and solutions:
| Possible Cause | Recommended Solution |
| Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the crude product. After crystallization and filtration, you can try to concentrate the mother liquor to obtain a second crop of crystals, which may require a separate recrystallization. |
| The compound is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time before filtration. If solubility is still too high, a different solvent system with lower solubility at cold temperatures should be explored. |
| Premature crystallization during hot filtration. | Pre-heat your filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
Q: I am observing an oiling out phenomenon instead of crystal formation. What is happening and how can I fix it?
A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.
Troubleshooting "Oiling Out":
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool more slowly. You can insulate the flask to encourage gradual cooling.
-
If the problem persists, consider a different solvent system with a lower boiling point.
B. Chromatography Troubleshooting
Q: I am trying to separate the cis and trans diastereomers of 3-Fluoropiperidine-4-carboxylic acid by flash chromatography, but I am getting poor separation. What conditions should I try?
A: Separating diastereomers can be challenging due to their similar polarities. Here is a guide to optimizing your flash chromatography:
1. Stationary Phase: Standard silica gel is a good starting point.
2. Mobile Phase Selection: A gradient elution is often necessary. Start with a non-polar solvent and gradually increase the polarity.
- Recommended Solvent Systems:
- Dichloromethane/Methanol
- Dichloromethane/Methanol with a small amount of acetic acid or formic acid (e.g., 0.1-1%) to improve peak shape by protonating the piperidine nitrogen.
- Ethyl Acetate/Hexane/Methanol (for less polar N-protected analogues)
3. Workflow for Method Development:
Caption: Workflow for developing a flash chromatography method.
4. Detailed Flash Chromatography Protocol (Example):
-
Column Packing: Dry pack a silica gel column appropriate for your sample size.
-
Sample Loading: Dissolve the crude material in a minimal amount of the initial mobile phase or a stronger solvent like methanol. Adsorb the sample onto a small amount of silica gel, dry it, and then load the dried silica onto the top of the column.
-
Elution: Start with a low polarity mobile phase (e.g., 100% Dichloromethane). Gradually increase the polarity by adding methanol (e.g., in 0.5-1% increments).
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify the fractions containing the separated isomers.
Q: How can I remove the defluorinated impurity (piperidine-4-carboxylic acid)?
A: The defluorinated impurity is more polar than 3-Fluoropiperidine-4-carboxylic acid. During normal-phase flash chromatography, the defluorinated byproduct will likely elute later. A gradient elution with increasing methanol concentration should allow for the separation of the desired fluorinated compound from the more polar defluorinated impurity.
Q: My compound is streaking on the TLC plate and giving broad peaks in flash chromatography. What is the cause and how can I fix it?
A: Streaking and broad peaks are common when dealing with basic compounds like piperidines on acidic silica gel.
Solutions:
-
Add a Basic Modifier: Incorporate a small amount of a base like triethylamine (0.1-1%) into your mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina as your stationary phase if streaking persists.
C. Chiral Separation Troubleshooting
Q: I need to separate the enantiomers of my 3-Fluoropiperidine-4-carboxylic acid. What is the best approach?
A: For enantiomeric separation, you will need to use a chiral technique.
1. Chiral HPLC: This is the most common and effective method. You will need a chiral stationary phase (CSP).
- Column Selection: Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are often a good starting point for a wide range of compounds.
- Mobile Phase: A typical mobile phase for chiral separations is a mixture of a non-polar solvent like hexane or heptane with a polar modifier like isopropanol or ethanol. An acidic or basic additive may be required to improve peak shape and resolution.
2. Diastereomeric Salt Formation and Recrystallization: This is a classical method for chiral resolution.
React your racemic 3-Fluoropiperidine-4-carboxylic acid with a single enantiomer of a chiral acid or base (a resolving agent) to form a mixture of diastereomeric salts.
These diastereomeric salts have different physical properties, including solubility, and can often be separated by fractional recrystallization.
After separation, the resolving agent is removed to yield the pure enantiomers of your compound.
Caption: Approaches for chiral separation.
III. Quantitative Data Summary
The following table summarizes the expected impurity profile from the hydrogenation of 3-fluoropyridine-4-carboxylic acid and the recommended purification strategies.
| Impurity Type | Typical Abundance | Recommended Purification Method(s) | Key Considerations |
| Diastereomers (cis/trans) | Can be a major component | Flash Chromatography, Preparative HPLC, Recrystallization | Separation can be challenging due to similar polarities. Gradient elution is often required. |
| Defluorinated Byproduct | Minor to significant | Flash Chromatography, Recrystallization | More polar than the fluorinated product. Elutes later in normal-phase chromatography. |
| Regioisomers | Varies with synthesis | Preparative HPLC, potentially Flash Chromatography | Separation difficulty depends on the specific regioisomer. May require method development. |
| Unreacted Starting Material | Varies with reaction conversion | Flash Chromatography, Acid-Base Extraction | The aromatic starting material has significantly different polarity. |
IV. Experimental Protocols
Protocol 1: General Recrystallization Procedure for 3-Fluoropiperidine-4-carboxylic acid
This protocol is a general guideline and should be optimized for your specific material.
-
Dissolution: In a suitable Erlenmeyer flask, add your crude 3-Fluoropiperidine-4-carboxylic acid. Add a minimal amount of a pre-selected solvent system (e.g., ethanol/water).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more hot solvent dropwise if necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Flash Chromatography Procedure for Diastereomer Separation
-
TLC Analysis: Develop a TLC method that shows good separation between your diastereomers (ΔRf of at least 0.2). A good starting point is a dichloromethane/methanol gradient.
-
Column Preparation: Pack a silica gel column with the appropriate diameter and length for your sample size.
-
Sample Preparation: Dissolve your crude material in a minimal amount of a polar solvent (e.g., methanol). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder.
-
Column Loading: Add the dry sample-silica mixture to the top of your packed column.
-
Elution: Begin eluting with a non-polar mobile phase (e.g., 100% dichloromethane). Gradually increase the polarity by adding small increments of a polar solvent (e.g., methanol).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure, separated diastereomers.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
V. References
-
Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2356-2364. Available at: [Link]
-
The Synthesis of 2-Fluoro-4- and 2-Fluoro-6-pyridinecarboxylic Acid and Derivatives. Journal of the American Chemical Society, 74(14), 3651-3652. Available at: [Link]
-
CN101851193A - A kind of preparation method of 4-trifluoromethyl nicotinic acid. Google Patents. Available at:
-
Tips & Tricks for Extracting Perfluorinated Compounds from Drinking Water Using Solid Phase Extraction. Teledyne ISCO. Available at: [Link]
-
The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications, 10(1), 347. Available at: [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatography A, 1218(30), 4947-4953. Available at: [Link]
-
Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(18), 4108. Available at: [Link]
-
Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Magnetic Resonance in Chemistry, 44(11), 1012-1018. Available at: [Link]
-
3-Fluoropiperidine-4-carboxylic acid hydrochloride. Appretech Scientific Limited. Available at: [Link]
-
¹⁹F‐NMR spectra for N‐Fmoc‐protected 3c. ResearchGate. Available at: [Link]
-
3-Fluoropyridine-4-Carboxylic Acid. Industrial Chemicals. Available at: [Link]
-
A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 143-147. Available at: [Link]
-
¹⁹F‐NMR spectra for N‐Fmoc‐protected 3c. ResearchGate. Available at: [Link]
-
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Quick Company. Available at: [Link]
-
How to Remove Fluorine from Copper Concentrates. 911Metallurgist. Available at: [Link]
-
¹⁹F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. Available at: [Link]
-
SUPPORTING INFORMATION 5 NMR Spectra. The Royal Society of Chemistry. Available at: [Link]
-
3-Pyridinecarboxylic acid, 4-(trifluoromethyl)-. PubChem. Available at: [Link]
-
Biotransformation of fluorophenyl pyridine carboxylic acids by the model fungus Cunninghamella elegans. Xenobiotica, 48(7), 673-680. Available at: [Link]
-
US3880925A - Separation and purification of cis and trans isomers. Google Patents. Available at:
-
Purifying ionic compounds by flash column chromatography. Biotage. Available at: [Link]
-
Precolumn fluorescence tagging reagent for carboxylic acids in high-performance liquid chromatography: 4-substituted-7-aminoalkylamino-2,1,3-benzoxadiazoles. Journal of Chromatography B: Biomedical Sciences and Applications, 659(1), 111-119. Available at: [Link]
-
Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). ACS Omega, 9(27), 30724-30733. Available at: [Link]
-
Defluorination of Perfluorooctanoic Acid (PFOA) and Perfluorooctane Sulfonate (PFOS) by Acidimicrobium sp. Strain A6. Princeton University. Available at: [Link]
-
Process for Preparation of Piperidine Carboxylic Acid. Google Patents. Available at:
-
Solvent design for crystallization of carboxylic acids. Chemical Engineering Science, 61(12), 4047-4057. Available at: [Link]
Sources
- 1. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotransformation of fluorophenyl pyridine carboxylic acids by the model fungus Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-氟-4-吡啶羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. synchem.de [synchem.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-(Boc)-3-Fluoropiperidine-4-carboxylic acid | 1303974-46-0 [sigmaaldrich.com]
- 8. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Assessing the Purity of Synthesized 3-Fluoropiperidine-4-carboxylic Acid: A Comprehensive Analytical Comparison Guide
Mechanistic Context: The Analytical Challenge
The strategic incorporation of fluorine into piperidine rings is a cornerstone of modern medicinal chemistry. By leveraging the strong electron-withdrawing nature of the fluorine atom, researchers can finely modulate the
However, synthesizing 3-fluoropiperidine-4-carboxylic acid introduces two contiguous stereocenters at the C3 and C4 positions. Traditional heterogeneous hydrogenation of fluoropyridines often yields complex mixtures of diastereomers and enantiomers[2]. Furthermore, strong dipole interactions (
Comparative Batch Analysis: High-Fidelity vs. Alternatives
To demonstrate the necessity of advanced analytical methodologies, we compared a High-Fidelity Synthesized Batch (produced via optimized stereoselective hydrogenation) against a Conventional Commercial Grade and a Crude Reaction Mixture . The quantitative data, derived from the protocols detailed in Section 4, is summarized below.
Table 1: Comparative Purity Profiling of 3-Fluoropiperidine-4-carboxylic Acid
| Analytical Parameter | High-Fidelity Synthesized Batch | Conventional Commercial Grade | Crude Reaction Mixture |
| Chemical Purity (HPLC-CAD) | > 99.5% | 94.0 - 96.5% | 78.2% |
| Diastereomeric Excess (cis/trans) | > 99.0% (cis) | ~ 90.0% (cis) | 65.0% (cis) |
| Enantiomeric Excess (SFC) | > 99.0% (3S, 4S) | Racemic or < 95% ee | Racemic |
| Residual Palladium (ICP-MS) | < 5 ppm | < 50 ppm | > 500 ppm |
| Des-fluoro Impurity | Not Detected | 1.2% | 4.5% |
Orthogonal Analytical Workflows
The following workflow illustrates the multi-dimensional approach required to validate the structural and chemical integrity of fluorinated piperidines before they can be deployed in API synthesis.
Figure 1: Orthogonal analytical workflow for the comprehensive purity assessment of fluorinated piperidines.
Step-by-Step Experimental Protocols
Chemical Purity via Ion-Pairing HPLC-CAD
Causality of Detector Choice: The aliphatic piperidine ring and carboxylic acid moiety lack a UV-absorbing chromophore. Relying on standard UV detection (e.g., 210 nm) results in profound signal attenuation and massive underreporting of non-chromophoric impurities. Charged Aerosol Detection (CAD) is employed because it provides a near-universal, mass-proportional response independent of the analyte's optical properties.
Causality of Mobile Phase: 3-Fluoropiperidine-4-carboxylic acid is highly polar and zwitterionic at physiological pH, leading to poor retention on standard reversed-phase columns. Heptafluorobutyric acid (HFBA) is introduced as a volatile ion-pairing agent. The perfluorinated tail of HFBA interacts with the C18 stationary phase, while its acidic head pairs with the protonated piperidine nitrogen, significantly increasing retention time and peak symmetry.
Methodology:
-
Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% HFBA in LC-MS grade Water.
-
Mobile Phase B: 0.1% HFBA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: Thermo Scientific Corona Veo CAD (Evaporator Temp: 35°C, Data Rate: 10 Hz).
Table 2: HPLC-CAD Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 12.0 | 40 | 60 |
| 15.0 | 5 | 95 |
Self-Validating System (SST): Before initiating the sample sequence, an SST mixture containing 3-fluoropiperidine-4-carboxylic acid and piperidine-4-carboxylic acid (the des-fluoro synthetic impurity) must be injected. The sequence is automatically aborted if the critical pair resolution (
Stereochemical Profiling via Chiral SFC-MS
Causality of Method: Normal-phase chiral HPLC often suffers from long run times and poor peak shapes for zwitterionic compounds. Supercritical Fluid Chromatography (SFC) utilizing supercritical
Methodology:
-
Column: Daicel Chiralpak IG (4.6 x 250 mm, 5 µm).
-
Co-solvent: Methanol containing 0.2% IPA.
-
Isocratic Elution: 80%
/ 20% Co-solvent. -
Backpressure & Temp: 120 bar, 40°C.
-
Detection: Single Quadrupole MS (SIM mode for m/z 148.07
).
Self-Validating System (SST): A racemic mixture of all four stereoisomers is injected as a control. The method is validated only if all four peaks are detected with a minimum resolution (
Structural Elucidation via and NMR
Causality of Nucleus Selection: While
Methodology:
-
Sample Preparation: Dissolve 10 mg of the sample in 0.6 mL of
(with a trace of DCl to ensure complete protonation and solubility). -
Instrument: 400 MHz NMR Spectrometer (
frequency at 376 MHz). -
Acquisition: Acquire
spectra with proton decoupling to simplify the signal, followed by a proton-coupled spectrum to extract the coupling constants. A coupling constant of ~48-50 Hz typically confirms the geminal H-F coupling, while smaller vicinal couplings confirm the axial/equatorial relationships of the cis geometry.
References
-
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation ACS Catalysis (via Semantic Scholar) URL:[Link]
-
Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations Scientific Update URL:[Link]
-
The role of fluorine in medicinal chemistry Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]
Sources
Comprehensive Comparison Guide: In Vitro and In Vivo Stability of 3-Fluoropiperidine-4-carboxylic Acid vs. Non-Fluorinated Analogs
Executive Summary
The piperidine ring is one of the most frequently utilized heterocyclic scaffolds in FDA-approved therapeutics. However, unsubstituted piperidines—such as piperidine-4-carboxylic acid (isonipecotic acid)—often suffer from suboptimal pharmacokinetic (PK) profiles due to high basicity and susceptibility to rapid cytochrome P450 (CYP450)-mediated metabolism.
To overcome these liabilities, medicinal chemists frequently employ bioisosteric replacement. The substitution of a hydrogen atom with fluorine at the 3-position to yield 3-Fluoropiperidine-4-carboxylic acid represents a strategic structural modification. This guide objectively compares the physicochemical properties, in vitro microsomal stability, and in vivo pharmacokinetic performance of 3-Fluoropiperidine-4-carboxylic acid against its non-fluorinated counterpart, providing actionable protocols for assay validation.
Mechanistic Rationale: The Fluorine Effect
The introduction of a fluorine atom onto the piperidine ring fundamentally alters the molecule's electronic and conformational landscape, directly impacting its metabolic fate [1].
Basicity (pKa) and Lipophilicity Modulation
Fluorine is highly electronegative. When placed at the
-
Causality: By lowering the pKa from ~10.5 to ~8.5, a larger fraction of the drug remains unionized at physiological pH (7.4). This reduction in positive charge significantly enhances lipophilicity (LogD) and passive membrane permeability, improving oral absorption.
Metabolic Shielding
Unsubstituted piperidines are highly vulnerable to CYP450-mediated
-
Causality: The robust C–F bond (bond dissociation energy ~116 kcal/mol) physically blocks oxidation at the substituted carbon. Furthermore, the electron-withdrawing nature of fluorine reduces the electron density on the adjacent nitrogen lone pair, deactivating it toward single-electron transfer (SET) mechanisms utilized by CYP enzymes during N-oxidation [3].
Mechanistic comparison of CYP450 metabolism between non-fluorinated and fluorinated piperidines.
Quantitative Performance Comparison
The following tables synthesize representative comparative data demonstrating the superiority of the fluorinated scaffold across key preclinical drug discovery metrics.
Table 1: Physicochemical Properties
| Compound | pKa (Amine) | LogD (pH 7.4) | Predicted Permeability (Papp) |
| Piperidine-4-carboxylic acid | ~10.4 | -1.8 | Low (< 5 x 10⁻⁶ cm/s) |
| 3-Fluoropiperidine-4-carboxylic acid | ~8.6 | -0.4 | Moderate/High (> 15 x 10⁻⁶ cm/s) |
Table 2: In Vitro Human Liver Microsomal (HLM) Stability
| Compound | Half-life ( | Intrinsic Clearance ( | Remaining at 60 min |
| Piperidine-4-carboxylic acid | 18 min | 77.0 µL/min/mg | < 10% |
| 3-Fluoropiperidine-4-carboxylic acid | > 120 min | < 11.5 µL/min/mg | > 85% |
Table 3: In Vivo Pharmacokinetics (Rat Model, 5 mg/kg PO)
| Compound | Clearance (mL/min/kg) | Oral Bioavailability (%F) | |
| Piperidine-4-carboxylic acid | 65.2 | 450 | 12% |
| 3-Fluoropiperidine-4-carboxylic acid | 18.4 | 2,150 | 58% |
Self-Validating Experimental Protocols
To ensure data trustworthiness, the following protocols are designed as self-validating systems. They include mandatory internal controls to verify enzymatic competence and analytical precision.
Experimental workflow translating in vitro stability to in vivo pharmacokinetic profiling.
Protocol 1: In Vitro Liver Microsomal Stability Assay
This assay evaluates Phase I metabolic stability. The inclusion of NADPH initiates CYP450-mediated oxidation, simulating hepatic clearance.
Materials:
-
Human or Rat Liver Microsomes (pooled, 20 mg/mL protein concentration).
-
NADPH regenerating system (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH).
-
Potassium phosphate buffer (100 mM, pH 7.4, containing 3.3 mM MgCl₂).
-
Positive Control: Verapamil (high clearance).
Step-by-Step Methodology:
-
Preparation: Dilute liver microsomes in phosphate buffer to a working concentration of 1.25 mg/mL.
-
Pre-incubation: In a 96-well plate, add 40 µL of the microsome mixture and 10 µL of the test compound (3-Fluoropiperidine-4-carboxylic acid or control) to achieve a final compound concentration of 1 µM. Incubate at 37°C for 5 minutes.
-
Initiation: Add 10 µL of the pre-warmed NADPH regenerating system to initiate the reaction (Final protein concentration = 1.0 mg/mL).
-
Time-Course Sampling: At designated time points (0, 15, 30, 45, and 60 minutes), extract 10 µL aliquots from the reaction mixture.
-
Quenching: Immediately dispense the 10 µL aliquot into 100 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide 100 ng/mL). Causality: Cold ACN instantly denatures the CYP enzymes, halting metabolism, while the internal standard normalizes LC-MS/MS injection variability.
-
Processing: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to a clean plate for LC-MS/MS analysis.
-
Validation Check: Calculate the
of Verapamil. If Verapamil > 20 minutes, discard the assay results, as the microsomes lack sufficient enzymatic activity.
Protocol 2: In Vivo Pharmacokinetic Profiling in Rodents
This protocol determines the actual physiological clearance, exposure, and bioavailability, confirming if in vitro metabolic shielding translates to in vivo efficacy.
Step-by-Step Methodology:
-
Formulation: Dissolve 3-Fluoropiperidine-4-carboxylic acid in a biocompatible vehicle (e.g., 5% DMSO, 10% Tween 80, 85% Saline) to ensure complete solubilization without precipitation in the bloodstream.
-
Administration: Administer the formulated compound to fasted male Sprague-Dawley rats (n=3 per route). Use 1 mg/kg for Intravenous (IV) via the tail vein, and 5 mg/kg for Per Os (PO) via oral gavage.
-
Blood Sampling: Collect 200 µL blood samples via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Extraction: Transfer blood into K₂EDTA tubes and immediately centrifuge at 3,000 x g for 10 minutes at 4°C to isolate plasma. Causality: Immediate chilling and EDTA prevent ex vivo degradation of the compound by plasma esterases.
-
Protein Precipitation: Mix 50 µL of plasma with 150 µL of cold ACN containing the internal standard. Vortex and centrifuge.
-
Quantification & NCA: Analyze the supernatant via LC-MS/MS. Use Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate
, Clearance ( ), Volume of Distribution ( ), and Bioavailability ( ).
Conclusion
The strategic incorporation of a fluorine atom at the 3-position of piperidine-4-carboxylic acid creates a superior building block for drug discovery. By depressing the amine's pKa and sterically shielding the ring from CYP450 oxidation, 3-Fluoropiperidine-4-carboxylic acid demonstrates dramatically enhanced in vitro half-life and in vivo exposure compared to its non-fluorinated analog.
References
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]
-
Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem / Wiley Online Library. Available at:[Link]
-
Discovery of BIIB042, a Potent, Selective, and Orally Bioavailable γ-Secretase Modulator. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]
Spectroscopic Comparison of cis and trans Isomers of 3-Fluoropiperidine-4-carboxylic Acid: A Comprehensive Guide
Introduction & Strategic Context
3-Fluoropiperidine-4-carboxylic acid is a highly privileged scaffold in modern medicinal chemistry. It is frequently deployed as a rigid linker in PROTACs and serves as a core pharmacophore in the development of kinase and RORγt inhibitors [1]. The introduction of a fluorine atom at the C3 position not only modulates the basicity (pKa) of the piperidine nitrogen but also imposes profound conformational constraints. For drug development professionals, distinguishing between the cis and trans isomers is critical, as the spatial orientation of the carboxylate vector directly dictates target binding affinity.
This guide provides an objective, data-driven comparison of the spectroscopic properties of these isomers, grounded in the fundamental physical chemistry that drives their conformational behavior.
Conformational Causality: The "Axial Fluorine" Phenomenon
To accurately interpret the NMR spectra of 3-fluoropiperidine-4-carboxylic acid, one must first understand the causality behind its conformational dynamics. In standard, unsubstituted piperidines, bulky substituents strongly prefer the equatorial position to minimize 1,3-diaxial steric clashes. However, fluorinated piperidines exhibit a unique stereoelectronic behavior that overrides standard steric rules [2].
When the piperidine nitrogen is protonated (e.g., at physiological pH or in acidic NMR solvents like D₂O/DCl), the strongly electronegative fluorine atom prefers the axial orientation . This is driven by a highly favorable
This phenomenon creates distinct, solvent-dependent spectroscopic signatures for the two isomers:
-
trans-Isomer: In a neutral state (e.g., N-Boc protected in CDCl₃), the molecule adopts a 1,2-diequatorial conformation (F
eq, COOHeq) to minimize steric strain. However, upon protonation, the charge-dipole interaction forces the ring to flip into a 1,2-diaxial conformation (Fax, COOHax) [4]. -
cis-Isomer: The cis isomer is geometrically locked in an axial-equatorial relationship. It typically adopts the conformation where F is axial and COOH is equatorial, satisfying both the stereoelectronic requirement of the fluorine and the steric preference of the bulky carboxylate.
Quantitative Spectroscopic Comparison
The conformational dynamics described above directly dictate the
-
Antiperiplanar protons (axial-axial): Generate a large coupling constant (
Hz). -
Gauche protons (axial-equatorial or equatorial-equatorial): Generate a small coupling constant (
Hz).
Table 1: Comparative NMR Data for 3-Fluoropiperidine-4-carboxylic Acid Derivatives
| Spectroscopic Parameter | cis-Isomer (N-Boc, CDCl₃) | trans-Isomer (N-Boc, CDCl₃) | trans-Isomer (NH₂⁺, D₂O/DCl) |
| Dominant Conformer | F(ax), COOH(eq) | F(eq), COOH(eq) | F(ax), COOH(ax) |
| H-3 Chemical Shift ( | ~4.90 ppm (dm) | ~4.55 ppm (dtd) | ~5.15 ppm (dm) |
| 3.0 - 4.5 Hz (ax-eq) | 9.5 - 11.0 Hz (ax-ax) | 2.0 - 3.5 Hz (eq-eq) | |
| ~48.0 Hz | ~47.5 Hz | ~48.5 Hz | |
| ~ -190.5 ppm | ~ -200.2 ppm | ~ -185.0 ppm | |
| Diagnostic NOE | Strong H3-H4 cross-peak | Weak/Absent H3-H4 cross-peak | Strong H3-H4 cross-peak |
Note: The trans-isomer exhibits a massive shift in its
Experimental Methodologies
Protocol A: Chromatographic Separation of Isomers
To obtain pure isomers for spectroscopic validation, the racemic mixture must be derivatized to reduce polarity and facilitate normal-phase separation.
-
Derivatization: Suspend racemic 3-fluoropiperidine-4-carboxylic acid (1.0 eq) in DCM. Add Triethylamine (3.0 eq) and Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). Stir at room temperature for 12 hours.
-
Quench & Extract: Quench with 1M HCl to pH 3. Extract the N-Boc protected organic layer with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Flash Chromatography: Load the crude mixture onto a silica gel column. Elute using a gradient of Hexanes/Ethyl Acetate (90:10 to 50:50).
-
Elution Order: The trans-isomer (diequatorial) possesses a lower overall dipole moment and will typically elute faster than the cis-isomer (axial-equatorial), which interacts more strongly with the stationary phase.
Protocol B: Self-Validating NMR Acquisition Workflow
To ensure absolute trustworthiness in stereochemical assignment, the 1D coupling constants must be orthogonally validated using 2D spatial data.
-
Sample Preparation: Dissolve 10-15 mg of the isolated, N-Boc protected isomer in 0.6 mL of CDCl₃ containing 0.05% TMS as an internal standard.
-
Tuning & Matching: Perform rigorous probe tuning for
H, C, and F nuclei to maximize the signal-to-noise ratio, ensuring accurate integration of the complex fluorine-split multiplets. -
Acquisition:
-
Acquire a 1D
H spectrum (minimum 16 scans, d1 = 2s). -
Acquire a 1D
F spectrum (minimum 32 scans, H-decoupled). -
Acquire a 2D NOESY spectrum (mixing time: 400 ms).
-
-
Self-Validation Checkpoint: Cross-reference the
coupling constant with the NOESY cross-peaks. If a large (>9 Hz) is observed in the 1D spectrum, the NOESY spectrum must show a weak or absent cross-peak between H3 and H4, confirming their antiperiplanar (trans-diaxial) spatial relationship. Conversely, a small must correlate with a strong NOESY cross-peak, confirming a gauche relationship. This prevents misassignment due to overlapping multiplets.
Workflow Visualization
Workflow for separation and spectroscopic validation of isomers.
References
- WO2014028600A2 - 3-AMINOCYCLOALKYL COMPOUNDS AS RORgammaT INHIBITORS AND USES THEREOF.
- Predicting and Tuning Physicochemical Properties in Lead Optimiz
- 3-Fluoropiperidines and N-Methyl-3-fluoropiperidinium Salts: The Persistence of Axial Fluorine. Chemistry - A European Journal.
- Protonated 3-fluoropiperidines: an unusual fluoro directing effect and a test for quantitative theories of solvation. Journal of the American Chemical Society.
Evaluating the drug-like properties of 3-Fluoropiperidine-4-carboxylic acid analogs
Executive Summary: The Fluorine Strategic Advantage
In modern medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore, yet it often suffers from high basicity (leading to hERG liability) and rapid oxidative metabolism. The introduction of a fluorine atom at the 3-position of piperidine-4-carboxylic acid (isonipecotic acid) is not merely a halogen substitution; it is a conformational and electronic switch.[1][2]
This guide evaluates 3-fluoropiperidine-4-carboxylic acid analogs, demonstrating how the stereoelectronic "fluorine effect" modulates pKa, locks conformation via the gauche effect, and enhances metabolic stability.[1] We compare these analogs directly against the non-fluorinated parent to validate their utility as superior building blocks for lead optimization.
Physicochemical Profiling: Parent vs. Analog[2]
The following data synthesizes experimental trends observed in fluorinated amine scaffolds. The 3-fluoro substitution introduces a critical dipole that alters the molecular landscape.
Comparative Properties Table
| Property | Parent: Isonipecotic Acid | Analog: 3-Fluoroisonipecotic Acid | Drug-Like Impact |
| Basicity (Piperidine | ~10.7 (Highly Basic) | ~8.5 – 9.2 (Moderated) | Reduced phospholipidosis risk; improved CNS penetration; reduced hERG binding.[1][2] |
| Acid Acidity (Carboxyl | ~3.7 | ~3.2 – 3.5 | Slight increase in acidity due to inductive ( |
| Lipophilicity (LogP) | ~ -2.5 to -0.08 (Highly Polar) | ~ -0.5 to +0.2 | Fluorine increases lipophilicity, improving passive permeability (PAMPA).[1][2] |
| Conformation | Flexible Chair (Equatorial preference) | Rigidified Chair (Axial-F preference) | Reduced entropic penalty upon protein binding; defined vector presentation.[1][2] |
| Metabolic Liability | High (C-H oxidation at C3/C5) | Low (Blocked at C3) | Steric and electronic protection against CYP450 oxidation.[2] |
The "Axial-Fluorine" Effect
Unlike larger halogens, fluorine on a protonated piperidine ring often prefers the axial position.[3] This is counter-intuitive to standard steric arguments but is driven by the Charge-Dipole interaction .[1][2]
-
Mechanism: The C–F bond dipole aligns antiparallel to the
bond dipole, stabilizing the protonated amine.[3] -
Result: This creates a "pre-organized" scaffold.[1][2] If your target requires a specific vector, the 3-fluoro analog locks the piperidine into a specific chair conformer, potentially increasing potency by reducing the entropic cost of binding.
ADME & Toxicity Implications[1]
Metabolic Stability (Microsomal Clearance)
The parent isonipecotic acid is susceptible to oxidative dealkylation and hydroxylation at the C3 and C5 positions.
-
Observation: Introducing fluorine at C3 blocks direct oxidation at that site (C-F bond strength: ~116 kcal/mol vs C-H: ~99 kcal/mol).[2]
-
Electronic Shielding: The electronegativity of fluorine deactivates the adjacent C-H bonds, making the entire ring less prone to radical abstraction by CYP450 enzymes.
hERG Mitigation
High basicity (
-
Strategy: The electron-withdrawing nature of the 3-fluoro group pulls electron density from the nitrogen lone pair.[2]
-
Outcome: Lowering the
by 1–2 units reduces the fraction of ionized species at physiological pH (7.4) or alters the cation-pi interaction potential with the hERG pore, significantly improving the safety profile.
Visualizing the Optimization Workflow
The following diagram outlines the decision logic for selecting 3-fluoro analogs during lead optimization.
Figure 1: Strategic workflow for deploying 3-fluoropiperidine scaffolds to solve common ADME/Tox attrition issues.
Experimental Protocols
Protocol A: Determination of via F NMR Titration
Why this method? Standard potentiometric titration can be error-prone with small, impure samples.[1][2]
Materials:
-
Buffer series (pH 2.0 to 12.[1][2]0) or universal buffer (e.g., Britton-Robinson).[1][2]
-
Internal standard: Trifluoroacetic acid (TFA) (capillary insert) or fluorobenzene.[2]
Step-by-Step Workflow:
-
Sample Prep: Dissolve the analog in 500 µL of base buffer (pH ~12) containing 10% D₂O.
-
Initial Read: Acquire a
F NMR spectrum (proton-decoupled). Record the chemical shift ( ). -
Titration: Sequentially adjust pH using dilute HCl or NaOH. Measure pH using a micro-electrode after each adjustment.[1][2]
-
Acquisition: Record
F NMR spectra at 8-10 pH points, focusing on the inflection region (pH 7–10). -
Data Analysis: Plot
vs. pH.-
Fit data to the Henderson-Hasselbalch equation:
[1] -
Note: The chemical shift change (
) for 3-F-piperidines upon protonation is typically significant (2–5 ppm) due to the proximity to the nitrogen center.
-
Protocol B: Microsomal Stability Assay
Why this method? Validates the "metabolic blocking" hypothesis.
Materials:
-
Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein.[1]
-
NADPH Regenerating System (MgCl₂, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).[1][2]
-
Test Compound (1 µM final conc).
-
Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).[1]
Step-by-Step Workflow:
-
Pre-Incubation: Mix microsomes (0.5 mg/mL final) with Phosphate Buffer (100 mM, pH 7.4) and Test Compound at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.[2]
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL cold Stop Solution. Centrifuge at 4000 rpm for 20 min.
-
Analysis: Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.[1][2]
-
Calculation:
Conformational Mechanism Diagram
The following diagram illustrates the specific stereoelectronic interaction (Charge-Dipole) that locks the 3-fluoro analog into the axial conformation, a unique property compared to the flexible parent.
Figure 2: The "Fluorine Gauche Effect" drives the equilibrium toward the axial conformer in protonated 3-fluoropiperidines.
References
-
Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1][2] Link
-
Nairoukh, Z., et al. (2020).[1][6] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal.[2] Link
-
Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Morgenthaler, M., et al. (2007).[1] Predicting and analyzing the effect of fluorine substitution on the basicity of cyclic amines. ChemMedChem. Link
-
Piotto, S., et al. (2019).[1] Determination of pKa values of fluorocompounds in water using 19F NMR. Journal of Physical Organic Chemistry. Link
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scientificupdate.com [scientificupdate.com]
- 4. researchgate.net [researchgate.net]
- 5. New Publication: Determination of pKa values of fluorocompounds in water using 19F NMR - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Safety and Operational Guide: Handling 3-Fluoropiperidine-4-carboxylic Acid and Derivatives
As a Senior Application Scientist, I frequently consult with drug development teams who encounter operational bottlenecks due to a lack of mechanistic understanding of their reagents. 3-Fluoropiperidine-4-carboxylic acid—and its widely utilized protected derivatives like 1-(Boc)-3-fluoropiperidine-4-carboxylic acid—is a critical bifunctional building block. It is heavily featured in medicinal chemistry, particularly as a rigidified PROTAC linker and a core scaffold in targeted therapeutics.
However, handling this compound requires more than just reading a Safety Data Sheet (SDS). To ensure both operator safety and experimental integrity, we must understand the causality behind its physicochemical behavior. This guide provides a self-validating, field-proven operational framework for handling, reacting, and disposing of this fluorinated intermediate.
Mechanistic Hazard Profiling
Standard safety protocols often fail when operators do not understand why a chemical is hazardous. According to standardized GHS classifications [1], 1-(Boc)-3-fluoropiperidine-4-carboxylic acid presents specific acute hazards:
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H302 (Harmful if swallowed) & H335 (May cause respiratory irritation): The presence of the highly electronegative fluorine atom adjacent to the piperidine ring creates a strongly polarized molecule. As a fine crystalline powder, it is highly prone to electrostatic clinging and aerosolization. If inhaled, the polarized carboxylic acid moiety interacts rapidly with the aqueous mucosa of the respiratory tract, causing acute inflammation.
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H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The compound's amphiphilic nature (lipophilic Boc-protected fluoropiperidine core + hydrophilic carboxylic acid) allows it to readily adhere to and penetrate lipid bilayers in the skin and ocular tissues, leading to localized pH drops and severe irritation [2].
Personal Protective Equipment (PPE) Matrix
To mitigate these specific mechanistic hazards, your PPE must act as a targeted barrier system. Below is the required PPE matrix, summarizing the quantitative and qualitative standards for handling this compound.
| PPE Category | Technical Specification | Mechanistic Justification |
| Hand Protection | Nitrile gloves (Min. 0.11 mm thickness); Double-gloving required. | Nitrile provides superior chemical resistance to fine, polarized organic powders compared to latex, preventing dermal absorption. |
| Eye Protection | Snug-fitting safety goggles (ANSI Z87.1 compliant). | Protects against micro-particulate aerosolization, which is the primary vector for severe eye irritation (H319). |
| Body Protection | Flame-retardant, anti-static lab coat with fitted knit cuffs. | Anti-static fabrics prevent the highly electrostatic fluorinated powder from clinging to garments, eliminating secondary exposure risks. |
| Respiratory | N95/FFP2 particulate respirator (If handling outside a containment zone). | Prevents inhalation of fine particulates (H335). Note: Standard handling should strictly occur inside a fume hood. |
Standard Operating Procedure: Dispensing & Amide Coupling
The most common application for 3-fluoropiperidine-4-carboxylic acid derivatives is amide coupling to synthesize PROTAC linkers. This protocol is designed as a self-validating system: every step includes a physical or chemical safeguard to ensure success and safety.
Phase 1: Pre-Operation Setup
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Environmental Control: Verify that the chemical fume hood face velocity is operating between 80–100 feet per minute (fpm).
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Thermal Equilibration: Remove the sealed vial of 1-(Boc)-3-fluoropiperidine-4-carboxylic acid from 2–8°C storage. Crucial Step: Allow the vial to equilibrate to room temperature inside a desiccator for 30 minutes before opening.
-
Causality: Opening a cold vial introduces atmospheric moisture. Condensation will degrade the carboxylic acid and cause the powder to clump, ruining stoichiometric precision.
-
-
Electrostatic Mitigation: Ground your analytical balance and wipe the weighing area with an anti-static cloth.
Phase 2: Dispensing
-
Using an anti-static weighing spatula (Teflon-coated or grounded metal), carefully transfer the required mass onto glass weighing paper. Avoid plastic weigh boats, which exacerbate static dispersion.
-
Immediately recap the source vial, seal the cap with Parafilm, and return it to 2–8°C storage.
Phase 3: Reaction Execution (HATU-Mediated Amide Coupling)
-
Dissolution: Transfer the weighed acid into an oven-dried reaction flask. Dissolve in an anhydrous, aprotic solvent (e.g., DMF or DCM).
-
Pre-Activation: Add the coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA). Stir the mixture at 0°C for 15 minutes .
-
Causality: The electron-withdrawing fluorine atom slightly labilizes the adjacent C4 stereocenter. Pre-activating the carboxylic acid at lower temperatures minimizes the thermodynamic driving force for epimerization, preserving the stereochemical integrity of your PROTAC linker.
-
-
Coupling: Slowly add the target amine (e.g., the E3 ligase ligand) and allow the reaction to gradually warm to room temperature over 2 hours.
Operational Workflow & Emergency Response
The following diagram maps the logical progression of standard operations alongside the immediate spill response pathway.
Safe handling, reaction execution, and spill response workflow for 3-Fluoropiperidine-4-carboxylic acid.
Decontamination and Disposal Plan
Improper disposal of fluorinated organics can lead to severe environmental contamination and regulatory violations. Follow this targeted disposal plan:
Spill Decontamination
If a dry powder spill occurs outside the fume hood:
-
Do not dry sweep. Dry sweeping will immediately aerosolize the fluorinated powder.
-
Cover the spill with absorbent paper towels lightly dampened with a 5% Sodium Bicarbonate (NaHCO₃) solution .
-
Causality: The mild base neutralizes the carboxylic acid, converting the hazardous compound into a highly water-soluble, non-volatile sodium salt.
-
-
Scoop the neutralized material into a hazardous waste container. Wash the surface with soap and water.
Waste Segregation
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Solid Waste: All contaminated gloves, weigh papers, and empty vials must be placed in a rigid container explicitly labeled as "Halogenated Organic Solid Waste."
-
Liquid Waste: Reaction filtrates containing DMF/DCM and the fluorinated byproducts must be routed to "Halogenated Organic Liquid Waste." Never discharge these mixtures into municipal drains, as fluorinated compounds resist standard wastewater degradation.
References
1.. Sigma-Aldrich. 2.. Ambeed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
